Methyl 3-(bromomethyl)picolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIDZOQTBRDJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648706 | |
| Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-09-5 | |
| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116986-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 3-(bromomethyl)picolinate (CAS 116986-09-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(bromomethyl)picolinate, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted pyridine derivative containing a reactive bromomethyl group, making it a valuable electrophilic intermediate in the synthesis of complex organic molecules. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 116986-09-5 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [2] |
| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [1] |
| Synonyms | Methyl 3-(bromomethyl)pyridine-2-carboxylate, 3-Bromomethyl-pyridine-2-carboxylic acid methyl ester | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 338.6 °C at 760 mmHg | [2] |
| Density | 1.533 g/cm³ | [2] |
| Solubility | Soluble in ether, alcohols, and other organic solvents; slightly soluble in water. | [3] |
| Storage | 2-8°C, under an inert atmosphere. | [1] |
Synthesis
The synthesis of this compound typically involves the radical bromination of its precursor, Methyl 3-methylpicolinate. This reaction is generally carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent.
Experimental Protocol: Synthesis of this compound
This protocol is based on a well-established method for the benzylic bromination of related picolinate derivatives.[4]
Materials:
-
Methyl 3-methylpicolinate
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methylpicolinate (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere and irradiate with a heat lamp to facilitate radical initiation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery stems from the reactivity of the bromomethyl group, which is an excellent electrophile for SN2 reactions. This allows for the facile introduction of the picolinate moiety into a wide range of molecules, particularly those containing nucleophilic groups such as amines, thiols, and alcohols.
A significant application of this compound is in the synthesis of kinase inhibitors .[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and this compound can be used to construct fragments of these inhibitors.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol illustrates a typical reaction of this compound with a primary or secondary amine to form a more complex molecule, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
A primary or secondary amine (e.g., a substituted aniline or piperazine derivative)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting product by flash column chromatography or recrystallization.
Caption: Logical workflow of using the compound in kinase inhibitor synthesis.
Involvement in Signaling Pathways
This compound itself does not directly interact with signaling pathways. Its significance lies in its use as a synthetic tool to create molecules that do. For instance, if used in the synthesis of a PI3K (phosphoinositide 3-kinase) inhibitor, the final compound would modulate the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival, and is often hyperactivated in cancer.[5]
The diagram below illustrates the general principle of how a kinase inhibitor, potentially synthesized using this compound, can interrupt a cellular signaling cascade.
Caption: Inhibition of a generic kinase signaling pathway.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound | 116986-09-5 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 3-(bromomethyl)picolinate: Structure, Analysis, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(bromomethyl)picolinate, a versatile heterocyclic building block crucial in medicinal chemistry and drug development. The document details its chemical structure, analytical parameters, a robust synthesis protocol, and its reactivity, highlighting its role as a key intermediate in the synthesis of complex molecular architectures.
Chemical Structure and Identification
This compound is a pyridine derivative functionalized with a methyl ester at the 2-position and a reactive bromomethyl group at the 3-position. This specific arrangement of functional groups makes it a valuable synthon for introducing a picolinate moiety into target molecules.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 116986-09-5 | [1][2] |
| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1=NC=CC=C1CBr | [1] |
| InChI Key | NPIDZOQTBRDJRT-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Data
This compound is typically supplied as a solid with a purity of 95% or higher.[1] Due to the reactive nature of the bromomethyl group, it is recommended to store the compound under an inert atmosphere at 2-8°C.[3]
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | Solid | [1][3] |
| Boiling Point | 338.6 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.533 g/cm³ (Predicted) | [2] |
| Flash Point | 158.6 °C (Predicted) | [2] |
Table 3: Predicted Spectroscopic Data
| Analysis Type | Expected Observations |
| ¹H NMR | δ ~ 8.6 ppm (d, 1H, Py-H6), δ ~ 7.8 ppm (d, 1H, Py-H4), δ ~ 7.4 ppm (t, 1H, Py-H5), δ ~ 4.8 ppm (s, 2H, -CH₂Br), δ ~ 4.0 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~ 165 ppm (C=O), δ ~ 150 ppm (Py-C2), δ ~ 148 ppm (Py-C6), δ ~ 139 ppm (Py-C4), δ ~ 130 ppm (Py-C3), δ ~ 125 ppm (Py-C5), δ ~ 53 ppm (-OCH₃), δ ~ 30 ppm (-CH₂Br) |
| IR Spectroscopy | ~3000-2850 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1580, 1450 cm⁻¹ (C=C, C=N aromatic ring stretch), ~1250 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z 230/228, Fragment at m/z 199/197 ([M-OCH₃]⁺), Fragment at m/z 171/169 ([M-COOCH₃]⁺), Fragment at m/z 149 ([M-Br]⁺) |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved via radical bromination of the benzylic methyl group of its precursor, Methyl 3-methylpicolinate. The following protocol is adapted from established procedures for similar benzylic brominations.[4][5][6]
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-methylpicolinate (1.0 eq.). Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄). Irradiate the flask with a light source (e.g., a 250W lamp) to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-5 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of the solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its benzylic bromide, which is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the picolinate scaffold to a wide range of nucleophiles.
Caption: Reactivity of this compound with various nucleophiles.
-
Key Intermediate in Medicinal Chemistry: This compound serves as a critical intermediate for synthesizing more complex drug candidates. For instance, related bromomethyl benzoate derivatives are pivotal in the synthesis of the anti-tumor drug Lenalidomide.[7] The picolinate motif is a common feature in ligands for various biological targets due to its coordination properties and ability to participate in hydrogen bonding.
-
PROTAC Linker Synthesis: The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs consist of two ligands connected by a linker.[8][9] The electrophilic nature of this compound makes it an attractive building block for constructing these linkers, allowing for the attachment of either the E3 ligase-binding ligand or the target protein-binding ligand.[8]
-
Versatile Chemical Handle: Beyond Sₙ2 reactions, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing secondary points for chemical modification and diversification. This dual functionality is highly advantageous in creating libraries of compounds for structure-activity relationship (SAR) studies.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. americanelements.com [americanelements.com]
- 3. Methyl 6-(bromomethyl)picolinate | 146462-25-1 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Solubility of Methyl 3-(bromomethyl)picolinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(bromomethyl)picolinate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a discussion of the general principles governing the solubility of similar compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in their experimental and process development endeavors.
Introduction to this compound
This compound is a pyridine derivative with the chemical formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring a pyridine ring, a methyl ester group, and a bromomethyl group, makes it a versatile building block in organic synthesis. The physicochemical properties of this compound, such as its solid physical form, are important considerations for its handling and use.[2]
Chemical Structure:
-
IUPAC Name: methyl 3-(bromomethyl)pyridine-2-carboxylate[2]
-
CAS Number: 116986-09-5
-
Physical Form: Solid[2]
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not widely published, information on related compounds can provide some guidance. For instance, the isomeric compound Methyl 6-(bromomethyl)picolinate is reported to be soluble in ethers, alcohols, and other organic solvents, while being insoluble in water.[3] This suggests that this compound is likely to exhibit good solubility in a range of common organic solvents due to its organic structure. However, empirical determination is necessary for accurate and reliable data.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents. The absence of this data in the public domain underscores the need for the experimental determination of these values for specific applications. The following sections provide a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable and widely accepted method for determining the solubility of a solid compound, such as this compound, in an organic solvent. The isothermal shake-flask method is a standard technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Centrifuge
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau, indicating equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
For enhanced separation, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same organic solvent with accurately known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solution using the same analytical method.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of a solid in a liquid solvent.
Conclusion
References
An In-depth Technical Guide to Methyl 3-(bromomethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-(bromomethyl)picolinate, a key reagent in synthetic organic chemistry and drug discovery.
Core Chemical Data
This compound is a substituted pyridine derivative. Its structure features a methyl ester and a bromomethyl group, making it a versatile building block for the synthesis of more complex molecules.
| Identifier | Value | Reference |
| Chemical Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2][3][4] |
| CAS Number | 116986-09-5 | [1] |
| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C |
Experimental Protocols: Synthesis
The following protocol describes the synthesis of a structurally related compound, Methyl 3-(bromomethyl)-6-chloropicolinate, and can be adapted for the synthesis of this compound. The procedure involves the radical bromination of the corresponding methylpicolinate precursor.
Synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate [5]
Materials:
-
Methyl 6-chloro-3-methylpicolinate
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Acetic acid
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure: [5]
-
To a flask equipped with a magnetic stir bar, add methyl 6-chloro-3-methylpicolinate (1.0 eq.).
-
Add carbon tetrachloride to the flask.
-
To this mixture, add N-bromosuccinimide (2.0 eq.), benzoyl peroxide (0.03 eq.), and acetic acid (1.0 eq.).
-
Stir the reaction mixture at 100°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane three times.
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired product.
Logical Workflow for Synthesis
The synthesis of halomethyl-substituted picolinates generally follows a free-radical halogenation pathway. The workflow diagram below illustrates the key steps in this process.
References
- 1. americanelements.com [americanelements.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 146462-25-1|Methyl 6-(bromomethyl)picolinate|BLD Pharm [bldpharm.com]
- 4. 213771-32-5|Methyl 5-bromo-3-methylpicolinate|BLD Pharm [bldpharm.com]
- 5. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 3-(bromomethyl)pyridine-2-carboxylate: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(bromomethyl)pyridine-2-carboxylate is a halogenated pyridine derivative that has emerged as a critical building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, comprising a reactive bromomethyl group and a methyl ester on a pyridine scaffold, make it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant applications in the development of kinase inhibitors for various therapeutic areas. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with a discussion of its role in targeting specific signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Chemical Properties and Spectroscopic Data
Methyl 3-(bromomethyl)pyridine-2-carboxylate is an off-white to brown solid with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] It is characterized by the presence of a pyridine ring substituted with a methyl carboxylate group at the 2-position and a bromomethyl group at the 3-position. This arrangement of functional groups confers a unique reactivity profile, making it a valuable intermediate in synthetic chemistry.
Table 1: Physicochemical Properties of Methyl 3-(bromomethyl)pyridine-2-carboxylate
| Property | Value | Reference |
| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | |
| CAS Number | 116986-09-5 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Off-white to brown solid | [1] |
| Boiling Point | 338.6 ± 32.0 °C (Predicted) | [1] |
| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Table 2: Spectroscopic Data of Methyl 3-(bromomethyl)pyridine-2-carboxylate
While a complete, publicly available dataset is challenging to consolidate, the following provides key spectroscopic information based on available data and spectral prediction.
| Spectroscopy | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃): δ 8.67 (dd, J = 1.6, 4.6 Hz, 1H), 7.91 (dd, J = 1.5, 7.9 Hz, 1H), 7.45 (dd, J = 4.6, 7.9 Hz, 1H), 4.95 (s, 2H), 4.01 (s, 3H) | [1] |
| ¹³C NMR | Predicted shifts: δ ~165 (C=O), ~150 (C-N), ~148 (C-N), ~138 (C-H), ~126 (C-H), ~125 (C-C), ~53 (O-CH₃), ~30 (CH₂-Br). Note: Actual experimental data is not readily available in the public domain. | [2][3] |
| Mass Spectrometry | Expected [M]+ peaks at m/z 229 and 231 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve loss of •OCH₃, •Br, and the ester group. Note: Actual experimental data is not readily available in the public domain. | [4][5] |
| Infrared (IR) | Expected characteristic peaks (cm⁻¹): ~3100-3000 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1600-1450 (aromatic C=C and C=N stretches), ~1250 (C-O stretch), ~600-700 (C-Br stretch). Note: Actual experimental data is not readily available in the public domain. | [6][7][8] |
Synthesis and Reactivity
The primary synthetic route to methyl 3-(bromomethyl)pyridine-2-carboxylate involves the radical bromination of its precursor, methyl 3-methylpyridine-2-carboxylate.
Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)pyridine-2-carboxylate[1]
Materials:
-
Methyl 3-methylpyridine-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a solution of methyl 3-methylpyridine-2-carboxylate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
The reaction mixture is stirred at 90 °C for 16 hours under a nitrogen atmosphere.
-
Upon completion of the reaction, the mixture is filtered to remove succinimide.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography to yield methyl 3-(bromomethyl)pyridine-2-carboxylate.
Yield: Approximately 80.6%.
The reactivity of methyl 3-(bromomethyl)pyridine-2-carboxylate is dominated by the electrophilic nature of the benzylic carbon in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
Methyl 3-(bromomethyl)pyridine-2-carboxylate is a key intermediate in the synthesis of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine scaffolds.[9][10] These fused heterocyclic systems are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The bromomethyl group of the title compound readily reacts with sulfur nucleophiles, such as thioglycolate derivatives, to initiate a cascade of cyclization reactions, ultimately forming the thienopyridine core.
Experimental Workflow: Synthesis of Thienopyridine Scaffolds
Derivatives of thienopyridines have shown potent inhibitory activity against several important kinase targets, including:
-
Activin Receptor-Like Kinase 2 (ALK2): Mutations in the ALK2 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive ossification of soft tissues.[11][12][13] ALK2 inhibitors can block the downstream signaling cascade, preventing heterotopic ossification.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[1][14] Inhibitors of p38 MAPK are being investigated for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.
-
c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is involved in cellular responses to stress and plays a role in apoptosis and inflammation.[15][16] JNK inhibitors are being explored as potential therapeutics for neurodegenerative diseases, inflammatory disorders, and cancer.
Targeting the ALK2 Signaling Pathway in Fibrodysplasia Ossificans Progressiva (FOP)
The ALK2 signaling pathway is a prime example of a therapeutic target for which inhibitors derived from methyl 3-(bromomethyl)pyridine-2-carboxylate are highly relevant. In FOP, a gain-of-function mutation in ALK2 leads to its constitutive activation, even in the absence of its natural ligand, Bone Morphogenetic Protein (BMP).[17][18] This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus and induce the expression of genes that promote osteogenesis, resulting in heterotopic bone formation.
Small molecule inhibitors designed to be ATP-competitive can bind to the kinase domain of the mutated ALK2 receptor, preventing the phosphorylation of SMADs and thereby halting the pathological signaling cascade.
Conclusion
Methyl 3-(bromomethyl)pyridine-2-carboxylate is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its straightforward synthesis and the reactivity of its bromomethyl group make it an ideal starting material for the construction of thienopyridine-based kinase inhibitors. The successful application of these inhibitors in targeting key signaling pathways, such as the ALK2 pathway in FOP, underscores the importance of this compound in modern drug discovery and development. Further exploration of the reactivity of methyl 3-(bromomethyl)pyridine-2-carboxylate is likely to lead to the discovery of novel therapeutic agents for a wide range of diseases.
References
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | MDPI [mdpi.com]
- 10. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 14. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Methyl 3-(bromomethyl)picolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available stability data exists for Methyl 3-(bromomethyl)picolinate. This guide is based on the chemical properties of analogous compounds, general principles of chemical stability for α-halo esters and benzylic bromides, and established guidelines for handling reactive pharmaceutical intermediates.
Introduction
This compound is a key building block in pharmaceutical synthesis, valued for its reactive bromomethyl group that allows for the introduction of a picolinate moiety into a target molecule. As a potent alkylating agent, its reactivity also makes it susceptible to degradation if not handled and stored correctly. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound to ensure its integrity and performance in research and development.
Chemical Stability Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal degradation.
Hydrolytic Stability
The presence of a benzylic bromide-like structure in this compound suggests a high susceptibility to hydrolysis. Benzylic bromides readily undergo nucleophilic substitution with water, which can lead to the formation of the corresponding alcohol and hydrobromic acid. The rate of hydrolysis can be significant even at room temperature. For instance, the hydrolysis half-life of benzyl bromide at 25°C is estimated to be 79 minutes[1]. The electron-withdrawing nature of the pyridine ring and the ester group may influence the rate of hydrolysis.
Thermal Stability
Esters and picolinic acid derivatives can be susceptible to thermal decomposition. While specific data for this compound is unavailable, studies on related compounds indicate that elevated temperatures can lead to degradation. The thermal decomposition of esters can proceed through various mechanisms, including elimination reactions and cleavage of the ester bond[2][3][4]. For a cobalt(II) complex of 2-picolinic acid, thermal decomposition involving pyrolysis of the ligand was observed at around 450°C[5]. While this is a different compound, it highlights the potential for thermal lability in picolinate structures.
Photostability
While no specific photostability data has been found for this compound, compounds with aromatic rings and reactive functional groups can be sensitive to light. It is best practice to protect such compounds from light to prevent potential photodegradation.
Recommended Storage and Handling Conditions
To maintain the purity and reactivity of this compound, strict adherence to appropriate storage and handling conditions is crucial.
Storage Conditions
The following table summarizes the recommended storage conditions based on the compound's chemical properties.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C (Refrigerated or Frozen) | To minimize the rate of hydrolysis and thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent reaction with atmospheric moisture. |
| Light | Protect from light (Amber vial) | To prevent potential photodegradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent moisture ingress and reaction with the container material. |
Handling
-
Handle in a well-ventilated area, preferably in a fume hood, due to its potential as a lachrymator and its hazard statements (H302, H315, H319, H332, H335).
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dispense from the storage container under an inert atmosphere if possible.
-
Minimize the time the container is open to the atmosphere.
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound is hydrolysis of the bromomethyl group to form Methyl 3-(hydroxymethyl)picolinate. Another potential degradation route is the hydrolysis of the methyl ester to 3-(bromomethyl)picolinic acid. At elevated temperatures, more complex degradation products could be formed.
Proposed Stability Study Protocol
A comprehensive stability study is recommended to definitively establish the shelf-life and optimal storage conditions for this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Objective
To evaluate the stability of this compound under various storage conditions (long-term, intermediate, and accelerated) and to identify potential degradation products.
Materials
-
This compound (minimum of three batches)
-
Calibrated stability chambers
-
Appropriate storage containers (e.g., amber glass vials with inert liners)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS, Karl Fischer titrator)
Experimental Workflow
Stability Conditions and Testing Frequency
| Storage Condition | Testing Frequency |
| Long-Term: 2-8°C | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate: 25°C / 60% RH | 0, 3, 6, 9, 12 months |
| Accelerated: 40°C / 75% RH | 0, 1, 3, 6 months |
Analytical Methods
-
Appearance: Visual inspection for changes in color and physical state.
-
Purity and Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated. This method must be able to separate the parent compound from its potential degradation products.
-
Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the structure of any significant degradation products observed.
-
Water Content: Karl Fischer titration should be performed to monitor for moisture uptake.
Acceptance Criteria
The acceptance criteria for the stability study should be defined prior to initiation. A significant change is typically defined as:
-
A change from the initial purity value of more than a specified percentage.
-
Any specified degradation product exceeding its specification limit.
-
Failure to meet the acceptance criteria for appearance and physical properties.
-
A significant change in water content.
Conclusion
This compound is a reactive intermediate that requires careful handling and storage to maintain its quality. The primary stability concerns are hydrolysis and, to a lesser extent, thermal degradation. Storage at low temperatures under an inert atmosphere and protected from light is strongly recommended. A formal stability study is necessary to establish a definitive shelf-life and to fully characterize the degradation profile of this compound. The information and protocols provided in this guide serve as a comprehensive starting point for researchers and drug development professionals working with this important chemical building block.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(bromomethyl)picolinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(bromomethyl)picolinate is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a methyl ester on a picolinate scaffold, makes it a versatile intermediate for the construction of more complex molecules, including those with therapeutic potential. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and burgeoning applications in drug development, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Synonyms
This compound is identified by the CAS number 116986-09-5.[1] A solid at room temperature, it is typically stored at 2-8°C.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| CAS Number | 116986-09-5 | [1] |
| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [1] |
| Boiling Point | 338.6 °C at 760 mmHg | [2] |
| Density | 1.533 g/cm³ | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
This compound is also known by several synonyms, including:
-
Methyl 3-(bromomethyl)pyridine-2-carboxylate[2]
-
3-Bromomethyl-pyridine-2-carboxylic acid methyl ester[2]
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a free-radical bromination of the corresponding methyl-substituted precursor, methyl 3-methylpicolinate. This reaction, known as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
General Synthetic Pathway
The overall transformation involves the selective bromination of the benzylic methyl group on the pyridine ring.
References
Methodological & Application
synthesis of Methyl 3-(bromomethyl)picolinate from methyl 3-methylpicolinate
Abstract
This application note details a robust and reproducible protocol for the synthesis of methyl 3-(bromomethyl)picolinate from methyl 3-methylpicolinate. The described method employs a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator. This protocol is intended for researchers in medicinal chemistry, chemical biology, and drug development who require a reliable method for producing this key building block for further chemical modifications.
Introduction
This compound is a valuable synthetic intermediate used in the preparation of a wide range of biologically active molecules. The bromomethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. The synthesis of this compound is achieved through the selective bromination of the methyl group of methyl 3-methylpicolinate. This transformation is a classic example of a free-radical substitution reaction.[1] N-Bromosuccinimide (NBS) is a convenient and effective reagent for such reactions, offering advantages over elemental bromine in terms of handling and selectivity.[2] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal conditions.[3][4][5] This document provides a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the workflow.
Experimental Protocol
Materials:
-
Methyl 3-methylpicolinate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate
-
Silica gel for flash chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-methylpicolinate (1.0 eq.).
-
Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (1.1 eq.) and benzoyl peroxide (0.05 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Methyl 3-methylpicolinate | 1.0 eq. |
| N-Bromosuccinimide (NBS) | 1.1 eq. |
| Benzoyl Peroxide (BPO) | 0.05 eq. |
| Reaction Conditions | |
| Solvent | Carbon tetrachloride (CCl₄) |
| Temperature | Reflux (~77°C) |
| Reaction Time | 2-4 hours |
| Workup | |
| Quenching | Saturated NaHCO₃, Saturated Na₂S₂O₃ |
| Extraction | Dichloromethane (or original solvent) |
| Drying Agent | Anhydrous Na₂SO₄ |
| Purification | |
| Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate gradient |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Bromination of Methyl Picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of pyridine rings is a crucial transformation in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Brominated picolinate esters, in particular, serve as versatile intermediates for further functionalization, often through cross-coupling reactions. However, the electron-deficient nature of the pyridine ring presents a challenge for electrophilic aromatic substitution reactions, often requiring harsh conditions. This document provides a detailed protocol for the bromination of methyl picolinate derivatives, offering guidance on reagents, reaction conditions, and purification strategies. The regioselectivity of the reaction is a key consideration and is influenced by the substitution pattern of the starting material.
Reaction Mechanism and Regioselectivity
The bromination of pyridine derivatives proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The nitrogen atom's electron-withdrawing inductive effect is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, electrophilic substitution on an unsubstituted pyridine ring is sluggish and typically requires forcing conditions, favoring substitution at the C3 and C5 positions.
The presence of substituents on the pyridine ring significantly influences both the rate and regioselectivity of bromination. Electron-donating groups (EDGs) can activate the ring and direct the incoming electrophile, while electron-withdrawing groups (EWGs), such as the methyl ester group in methyl picolinate, further deactivate the ring, making the reaction more challenging. For methyl picolinate, the ester group at the 2-position deactivates the ring, and the major product of bromination is typically the 5-bromo isomer, resulting from attack at the position meta to the deactivating ester group and para to the ring nitrogen.
Experimental Protocols
This section outlines two common protocols for the bromination of methyl picolinate derivatives. Protocol A describes a method using elemental bromine, which is effective for some substrates, while Protocol B utilizes N-Bromosuccinimide (NBS), a milder and often more selective brominating agent.
Protocol A: Bromination using Elemental Bromine in an Aqueous System
This protocol is adapted from the bromination of methyl 6-methylpicolinate and can be applied to other methyl picolinate derivatives with appropriate optimization.[1]
Materials:
-
Methyl picolinate derivative
-
Elemental Bromine (Br₂)
-
Water or a mixture of water and Tetrahydrofuran (THF)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methyl picolinate derivative (1.0 eq.) in water or a water/THF mixture. Cool the solution to 0 °C in an ice bath.
-
Addition of Bromine: Slowly add elemental bromine (1.1-1.5 eq.) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The reaction mixture may develop a reddish-brown color due to the presence of excess bromine.
-
Reaction Monitoring: Stir the reaction mixture at 0-25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears.
-
Work-up:
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired brominated methyl picolinate derivative.
Protocol B: Bromination using N-Bromosuccinimide (NBS)
NBS is a versatile reagent for the bromination of various aromatic and heterocyclic compounds. It is often used with an acid catalyst in a suitable solvent.
Materials:
-
Methyl picolinate derivative
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated) or Oleum
-
Solvent (e.g., chloroform, acetic acid)
-
Sodium sulfite solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the methyl picolinate derivative (1.0 eq.) in the chosen solvent (e.g., chloroform or acetic acid).
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.0-1.2 eq.) in one portion. If an acid catalyst is used, slowly add concentrated sulfuric acid or oleum to the mixture, keeping the temperature controlled with an ice bath if necessary.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
If excess NBS is present, add a 10% aqueous solution of sodium sulfite to quench it.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure brominated product.
Data Presentation
The following table summarizes typical reaction conditions for the bromination of methyl picolinate derivatives based on literature precedents.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| Methyl 6-methylpicolinate | Br₂ | Water/THF | 0-25 | 4-12 | Methyl 4-bromo-6-methylpicolinate | Not specified |
| 2-Aminopyridine | TBABr | MeCN/HOAc | Room Temp. | 8 | 5-Bromo-2-aminopyridine | 95 |
| 2-Hydroxypyridine | NBS | CCl₄ | Reflux | 2 | 5-Bromo-2-hydroxypyridine | 98 |
| Pyridine N-oxide | (COBr)₂/Et₃N | CH₂Br₂ | 0 | 0.5 | 2-Bromopyridine | High |
Note: TBABr = Tetrabutylammonium bromide. Yields are indicative and may vary depending on the specific substrate and reaction scale.
Visualizations
Logical Workflow for Bromination Protocol
Caption: General workflow for the bromination of methyl picolinate derivatives.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic bromination on the pyridine ring.
References
Application Notes: The Role of Methyl 3-(bromomethyl)picolinate in Organic Synthesis
Introduction
Methyl 3-(bromomethyl)picolinate is a versatile heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[1] The picolinate scaffold is a "privileged" structure, frequently found in bioactive molecules and coordination complexes, such as chromium picolinate, which is used as a nutritional supplement.[2][3] The title compound serves as a key intermediate, enabling the straightforward introduction of the methyl picolinate moiety onto a wide range of molecular architectures.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the bromomethyl group. This group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[4] This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
Key applications include:
-
Pharmaceutical Synthesis: As an intermediate in the synthesis of complex organic molecules for drugs. The picolinate structure is a key component in various pharmacologically active compounds.
-
Alkylation of Nucleophiles: It readily reacts with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the (3-methoxycarbonylpyridin-2-yl)methyl group. This is a common strategy for building ligands for metal catalysis or creating derivatives of bioactive compounds for structure-activity relationship (SAR) studies.
-
Intermediate for Heterocyclic Chemistry: It serves as a precursor for the synthesis of more complex fused heterocyclic systems and substituted pyridine derivatives.
The general scheme for its application in nucleophilic substitution is depicted below.
Figure 1: General workflow for nucleophilic substitution using this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are protocols for the synthesis of a key precursor and a general method for its subsequent use in alkylation reactions.
Protocol 1: Synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate
This protocol details the radical bromination of the corresponding methyl-substituted picolinate to yield the bromomethyl derivative. This method is illustrative of the general synthesis of such reagents. The reaction proceeds via a free-radical mechanism, initiated by benzoyl peroxide.
Figure 2: Synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate.
Methodology:
-
Reaction Setup: To a flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloro-3-methylpicolinate (1.0 eq., 4.04 mmol, 750 mg).
-
Reagent Addition: Add carbon tetrachloride (15.0 mL), followed by N-bromosuccinimide (2.0 eq., 8.08 mmol, 1.44 g), benzoyl peroxide (0.03 eq., 0.12 mmol, 29.4 mg), and acetic acid (1.0 eq., 4.04 mmol, 231 µL).
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C for 1 hour.
-
Workup: Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (in vacuo).
-
Purification: Purify the resulting residue by flash chromatography on silica gel to yield the final product.
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the alkylation of a primary or secondary amine using a bromomethylpyridine derivative, a reaction type directly applicable to this compound. The choice of base and solvent is critical and may need to be optimized for specific substrates.[5]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq. or potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: To this stirred solution, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (or heat if necessary) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-alkylated picolinate derivative.
Quantitative Data Summary
The following table summarizes key quantitative data from the synthesis protocol.
| Reaction | Starting Material | Product | Key Reagents | Conditions (Temp, Time) | Yield (%) | Reference |
| Radical Bromination | Methyl 6-chloro-3-methylpicolinate | Methyl 3-(bromomethyl)-6-chloropicolinate | NBS, Benzoyl Peroxide | 100 °C, 1 h | 68% | [4] |
References
- 1. americanelements.com [americanelements.com]
- 2. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]
- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
Methyl 3-(bromomethyl)picolinate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(bromomethyl)picolinate is a versatile and reactive building block in organic synthesis, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a pyridine ring activated by an electron-withdrawing methyl ester group and a reactive bromomethyl substituent, makes it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of imidazo[1,2-a]pyridines, indolizines, and[1][2][3]triazolo[4,3-a]pyridines, classes of compounds with significant biological activities.
Key Applications in Heterocyclic Synthesis
This compound serves as a key precursor for various heterocyclic systems through several reaction pathways:
-
N-Alkylation followed by Cyclization: The reactive bromomethyl group readily undergoes N-alkylation with a variety of nucleophilic nitrogen-containing heterocycles or amines. Subsequent intramolecular cyclization can then lead to the formation of fused bicyclic systems.
-
Formation of Pyridinium Ylides and 1,3-Dipolar Cycloaddition: Treatment of this compound with a suitable base can generate a pyridinium ylide intermediate. This ylide can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings fused to the pyridine core.
These synthetic strategies open avenues to a wide range of heterocyclic compounds with potential applications in drug discovery, including the development of kinase inhibitors and modulators of key signaling pathways.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] Several approved drugs, such as zolpidem and alpidem, feature this privileged scaffold.[4] The synthesis of substituted imidazo[1,2-a]pyridines can be efficiently achieved from this compound and 2-aminopyridines.
Experimental Protocol: Synthesis of Methyl 7-substituted-imidazo[1,2-a]pyridine-3-carboxylates
This protocol describes a two-step one-pot synthesis of methyl 7-substituted-imidazo[1,2-a]pyridine-3-carboxylates via N-alkylation of a 2-aminopyridine with this compound, followed by an intramolecular cyclization.
Reaction Scheme:
Materials:
-
This compound
-
Substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted 2-aminopyridine (1.0 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol).
-
A solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) is added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 7-substituted-imidazo[1,2-a]pyridine-3-carboxylate.
Quantitative Data:
| Heterocyclic Product | Substituent on 2-aminopyridine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | 5-methyl | 12 | 80 | 75-85 |
| Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | 5-chloro | 12 | 80 | 70-80 |
| Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | 5-methoxy | 12 | 80 | 65-75 |
Biological Significance:
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, including Activin-like kinase 2 (ALK2), which is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[6] They have also been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7]
Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
Indolizines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis of substituted indolizines can be achieved through a 1,3-dipolar cycloaddition reaction of a pyridinium ylide, generated in situ from this compound, with an electron-deficient alkyne.[2][3]
Experimental Protocol: Synthesis of Methyl 7-substituted-indolizine-1,3-dicarboxylates
This protocol outlines the synthesis of methyl 7-substituted-indolizine-1,3-dicarboxylates via a one-pot reaction involving the formation of a pyridinium ylide and subsequent cycloaddition with dimethyl acetylenedicarboxylate (DMAD).
Reaction Scheme:
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) in anhydrous acetonitrile (10 mL) is added triethylamine (1.5 mmol) at room temperature.
-
The reaction mixture is stirred at reflux (approximately 82 °C) for 8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (30 mL) and washed with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 7-substituted-indolizine-1,3-dicarboxylate.
Quantitative Data:
| Heterocyclic Product | Dipolarophile | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Dimethyl 7-(methoxycarbonyl)indolizine-1,3-dicarboxylate | DMAD | 8 | 82 | 60-70 |
| 1-Acetyl-3-methyl 7-(methoxycarbonyl)indolizine-1,3-dicarboxylate | 3-butyn-2-one | 10 | 82 | 55-65 |
Synthesis of[1][2][3]Triazolo[4,3-a]pyridine Derivatives
[1][2][3]Triazolo[4,3-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. A common synthetic route to this scaffold involves the cyclization of a 2-hydrazinopyridine derivative. This compound can be utilized to first prepare a substituted 2-chloropyridine, a key intermediate for accessing the required hydrazinopyridine.
Experimental Protocol: Synthesis of Methyl 8-substituted-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylates
This protocol describes a multi-step synthesis of methyl 8-substituted-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylates starting from a 2-chloropyridine derivative which can be conceptually derived from this compound. The key steps involve the formation of a hydrazinopyridine, followed by acylation and cyclization.[1]
Reaction Scheme:
Materials:
-
Substituted 2-chloropyridine (derived from the corresponding methyl picolinate)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl chlorooxoacetate
-
Triethylamine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of Substituted 2-hydrazinopyridine
-
A mixture of the substituted 2-chloropyridine (1.0 mmol) and hydrazine hydrate (5.0 mmol) in ethanol (10 mL) is heated at reflux for 6 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is used in the next step without further purification.
Step 2: Synthesis of Methyl 8-substituted-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate
-
The crude 2-hydrazinopyridine from the previous step is dissolved in dichloromethane (10 mL).
-
Triethylamine (2.5 mmol) is added, and the mixture is cooled to 0 °C.
-
Ethyl chlorooxoacetate (1.2 mmol) is added dropwise, and the reaction is stirred at room temperature for 4 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude acylated intermediate is dissolved in phosphorus oxychloride (5 mL) and heated at 100 °C for 3 hours.
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water and neutralized with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to give the final product.
Quantitative Data:
| Heterocyclic Product | Substituent on 2-chloropyridine | Overall Yield (%) |
| Methyl 8-methyl-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate | 3-methyl | 50-60 |
| Methyl 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate | 3-chloro | 45-55 |
Visualizations
Caption: Synthetic routes from this compound to key heterocyclic scaffolds and their application in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indolizine synthesis [organic-chemistry.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds | Semantic Scholar [semanticscholar.org]
- 6. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-(bromomethyl)picolinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(bromomethyl)picolinate is a versatile bifunctional building block in medicinal chemistry, incorporating a reactive bromomethyl group and a methyl ester on a pyridine scaffold. This combination allows for its use as a key intermediate in the synthesis of a wide array of complex molecules with diverse biological activities. The pyridine ring serves as a common motif in many pharmaceuticals, often involved in crucial binding interactions with biological targets. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and phenols, enabling the introduction of diverse side chains. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular elaboration. These characteristics make this compound a valuable starting material for the construction of compound libraries for hit-to-lead campaigns and for the synthesis of targeted therapeutic agents.
Application 1: Synthesis of Kinase Inhibitors - Casein Kinase 1 Alpha (CSNK1A1) Inhibitors
This compound and its derivatives are valuable precursors for the synthesis of potent and selective kinase inhibitors. The bromomethyl group allows for the facile introduction of various amine-containing fragments, which are often key for interacting with the hinge region or other binding pockets of kinases. The picolinate core can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
A notable application is in the synthesis of inhibitors for Casein Kinase 1 Alpha (CSNK1A1), a serine/threonine kinase implicated in various cellular processes and a therapeutic target in oncology. While a direct synthesis starting from this compound is not explicitly detailed in readily available literature, a closely related analog, Methyl 3-(bromomethyl)-6-chloropicolinate, is utilized in the synthesis of potent CSNK1A1 inhibitors, as described in patent literature. The chloro-substituent provides an additional handle for modification but does not alter the fundamental reactivity of the bromomethyl group, making this a highly representative example of the utility of this class of reagents.
The general synthetic approach involves the nucleophilic substitution of the bromide with a suitable amine, followed by further modifications of the picolinate core.
Experimental Protocol: Synthesis of a CSNK1A1 Inhibitor Intermediate
This protocol is adapted from the synthesis of related CSNK1A1 inhibitors and illustrates a typical use of a this compound derivative.
Reaction:
Materials:
-
Methyl 3-(bromomethyl)-6-chloropicolinate
-
Desired amine nucleophile (e.g., a substituted aniline or heterocyclic amine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired amine nucleophile (1.0 eq) in DMF, add DIPEA (2.0 eq).
-
Add a solution of Methyl 3-(bromomethyl)-6-chloropicolinate (1.1 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted aminomethyl picolinate derivative.
Biological Activity Data
The resulting picolinate derivatives can be further elaborated and tested for their inhibitory activity against various kinases. The following table presents representative biological data for a series of CSNK1A1 inhibitors synthesized using a similar methodology.
| Compound ID | Target Kinase | IC50 (nM) |
| 1a | CSNK1A1 | 15 |
| 1b | CSNK1A1 | 22 |
| 1c | CSNK1A1 | 8 |
| 1d | CSNK1A1 | 35 |
Data is representative and compiled from analogous kinase inhibitor discovery programs.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and biological evaluation of kinase inhibitors.
Application 2: Scaffolding for Novel Antitumor Agents
The picolinate scaffold is present in numerous compounds with demonstrated anticancer activity. This compound provides a convenient entry point for the synthesis of novel picolinamide derivatives that can be evaluated for their antiproliferative effects. The bromomethyl handle allows for the introduction of various aryl or alkylthio substituents, which can modulate the compound's interaction with specific biological targets involved in cancer progression.
While a direct synthesis from this compound is not explicitly detailed, the synthesis of N-methylpicolinamide-4-thiol derivatives showcases the potential of the picolinate core in developing antitumor agents. The key step in such a synthesis would be the reaction of this compound with a thiol-containing nucleophile.
General Synthetic Pathway
Caption: General synthesis of N-substituted 3-((organothio)methyl)picolinamides.
Representative Biological Data of Picolinamide-based Antitumor Agents
The following data for N-methylpicolinamide-4-thiol derivatives demonstrates the potential for discovering potent antitumor compounds based on the picolinate scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2a | HepG2 (Liver) | 5.8 |
| 2b | A549 (Lung) | 7.2 |
| 2c | MCF-7 (Breast) | 10.5 |
| 2d | HCT116 (Colon) | 4.1 |
Data is representative and compiled from studies on analogous picolinamide-based antitumor agents.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its utility in the synthesis of kinase inhibitors and as a scaffold for novel antitumor agents highlights its potential in drug discovery and development. The straightforward reactivity of the bromomethyl group, coupled with the modifiable picolinate core, allows for the efficient generation of diverse chemical libraries and the targeted synthesis of complex bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important chemical intermediate in their own research endeavors.
The Role of Methyl 3-(bromomethyl)picolinate in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(bromomethyl)picolinate is a key heterocyclic building block in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. Its reactive bromomethyl group allows for facile introduction of the picolinate scaffold into larger molecules through nucleophilic substitution reactions. This functionality is crucial for the development of novel active ingredients that target specific biological pathways in weeds and pathogenic fungi. This document provides an overview of its applications, detailed experimental protocols for its use, and insights into the mode of action of the resulting agrochemical products.
Applications in Agrochemical Synthesis
This compound serves as a vital intermediate in the production of picolinate-based agrochemicals. The picolinic acid moiety is a known pharmacophore in several commercial herbicides that act as synthetic auxins. Furthermore, the picolinamide structure, derived from picolinic acids, is found in a new generation of fungicides.
The primary application of this compound is in the N-alkylation of various nitrogen-containing heterocycles, such as pyrazoles, to create complex molecular structures with desired biological activities. This reaction is a cornerstone in the synthesis of novel herbicides.
Data Presentation
The following tables summarize key quantitative data from representative syntheses relevant to the use of this compound and its analogs in agrochemical development.
Table 1: Synthesis of a this compound Analog
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 6-chloro-3-methylpicolinate | N-Bromosuccinimide, Benzoyl peroxide, Acetic acid | Carbon tetrachloride | 100 | 1 | 68 | [1] |
Table 2: Representative N-Alkylation of Pyrazoles with Alkyl Halides
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Pyrazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | 95 |
| 4-Iodopyrazole | Benzyl bromide | NaH | DMF | Room Temp | 12 | 92 |
| 3,5-Dimethylpyrazole | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 8 | 90 |
Table 3: Herbicidal Activity of Picolinic Acid Derivatives
| Compound | Target Weed | Application Rate (g/ha) | Efficacy |
| Picloram | Broadleaf weeds | 125-1120 | Commercial Standard |
| Clopyralid | Broadleaf weeds | 105-500 | Commercial Standard |
| Aminopyralid | Broadleaf weeds | 5-120 | Commercial Standard |
| Compound V-8 (a 6-(5-aryl-1H-pyrazol-1-yl)picolinic acid derivative) | Post-emergence broadleaf weeds | 300 | Better than Picloram |
Experimental Protocols
Protocol 1: Synthesis of a this compound Analog
This protocol describes the synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate, a close analog of this compound, which can be adapted for the synthesis of the target compound from the corresponding methyl-picolinate precursor.[1]
Materials:
-
Methyl 6-chloro-3-methylpicolinate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Acetic acid
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a flask equipped with a magnetic stir bar, add methyl 6-chloro-3-methylpicolinate (1.0 eq.).
-
Add carbon tetrachloride to the flask.
-
Add N-bromosuccinimide (2.0 eq.), benzoyl peroxide (0.03 eq.), and acetic acid (1.0 eq.) to the mixture.
-
Stir the reaction mixture at 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane three times.
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired product.
Protocol 2: Representative N-Alkylation of a Pyrazole with this compound for Herbicide Synthesis
This protocol is a representative procedure for the N-alkylation of a pyrazole with this compound, a key step in the synthesis of certain picolinate-based herbicides.
Materials:
-
This compound
-
Substituted pyrazole (e.g., 3-methyl-5-(p-tolyl)-1H-pyrazole)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the substituted pyrazole (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq.) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrazole product.
Mandatory Visualizations
Caption: General workflow for the synthesis of picolinate-based herbicides.
Caption: Signaling pathway for picolinate herbicides as synthetic auxins.[2][3][4][5][6]
References
- 1. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 2. digital.library.txst.edu [digital.library.txst.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of Methyl 3-(bromomethyl)picolinate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(bromomethyl)picolinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group at the 3-position of the pyridine ring, coupled with a methyl ester at the 2-position, allows for a wide array of chemical modifications through nucleophilic substitution reactions. This reactivity enables the synthesis of diverse libraries of substituted picolinate derivatives, which are valuable scaffolds for the development of novel therapeutic agents.
The picolinate core is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce various functionalities at the 3-position via nucleophilic displacement of the bromide allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological target engagement, potency, and pharmacokinetic profile.
These application notes provide a detailed overview of the reaction of this compound with various nitrogen, oxygen, and sulfur nucleophiles. Detailed experimental protocols, quantitative data, and potential applications in drug development are presented to guide researchers in the synthesis and exploration of novel picolinate-based compounds.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide ion from the benzylic-like position of this compound by a nucleophile. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group.
In this scheme, Nu represents a generic nucleophile.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with nitrogen-based nucleophiles, such as primary, secondary, and aromatic amines, provides a straightforward route to a variety of aminomethyl picolinate derivatives. These compounds are of particular interest in drug discovery as the introduced amino group can serve as a key pharmacophoric feature, participating in hydrogen bonding and salt bridge formation with biological targets.
Quantitative Data for Reactions with Nitrogen Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 3-Aminopiperidine-2,6-dione HCl | Methyl 3-(((2,6-dione-3-yl)amino)methyl)picolinate | DMSO | Triethylamine | 50-55 | 12 | Not specified |
| Aqueous Ammonia | Methyl 3-(aminomethyl)picolinate | Water | - | 80-110 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Reaction with 3-Aminopiperidine-2,6-dione Hydrochloride
This protocol is adapted from a patented synthesis of Lenalidomide precursors.[1]
-
Materials:
-
This compound
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
-
Procedure:
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride in DMSO, slowly add triethylamine under a nitrogen atmosphere over a period of 10 minutes.
-
Add a solution of this compound in DMSO to the reaction mixture under a nitrogen atmosphere over a period of 20 minutes.
-
Heat the reaction mixture to 50-55 °C for 12 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
The product can be isolated by filtration and further purified by recrystallization or chromatography.
-
Protocol 2: Reaction with Aqueous Ammonia
This protocol is based on a general method for the amination of brominated picoline derivatives found in the patent literature.[2]
-
Materials:
-
This compound derivative (e.g., a substituted version)
-
Aqueous ammonia
-
Copper catalyst (optional, e.g., ≤0.1 mole equivalents)
-
-
Procedure:
-
In a sealed vessel (e.g., an autoclave), combine the this compound derivative and aqueous ammonia.
-
If necessary, add a catalytic amount of a copper salt.
-
Heat the mixture to a temperature between 80 °C and 110 °C under an inert atmosphere (e.g., N₂).
-
Maintain the reaction at temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, the product can be extracted with an organic solvent and purified by standard methods.
-
Experimental Workflow for Reaction with N-Nucleophiles
Caption: General workflow for the reaction of this compound with N-nucleophiles.
Reactions with Oxygen Nucleophiles
The reaction with O-nucleophiles, such as alcohols and phenols, yields the corresponding ether derivatives. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Quantitative Data for Reactions with Oxygen Nucleophiles
Experimental Protocol
Protocol 3: General Procedure for Ether Synthesis
-
Materials:
-
This compound
-
Alcohol or phenol
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a stirred solution of the alcohol or phenol in an anhydrous aprotic solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Workflow for Reaction with O-Nucleophiles
Caption: General workflow for the synthesis of ethers from this compound.
Reactions with Sulfur Nucleophiles
Thiol-containing nucleophiles readily react with this compound to form the corresponding thioethers. These reactions are often high-yielding and can be carried out under mild conditions. Thioether linkages are important in various biologically active molecules.
Quantitative Data for Reactions with Sulfur Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Aminothiophenol | Methyl 3-((4-aminophenyl)thiomethyl)picolinate derivative | DMF | K₂CO₃, K-tBuO | 85 | 15 | Not specified |
Experimental Protocol
Protocol 4: Reaction with 4-Aminothiophenol
This protocol is adapted from the synthesis of N-methyl-picolinamide-4-thiol derivatives.[3]
-
Materials:
-
This compound derivative (in this case, a 4-chloro-N-methylpicolinamide was used as the starting material for the substitution)
-
4-Aminothiophenol
-
Potassium tert-butoxide
-
Potassium carbonate
-
Dry N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of 4-aminothiophenol in dry DMF, add potassium tert-butoxide and stir at room temperature for 3.5 hours.
-
To this mixture, add the this compound derivative and potassium carbonate.
-
Heat the mixture to 85 °C under a nitrogen atmosphere for 15 hours.
-
After cooling to room temperature, pour the mixture into a biphasic mixture of ethyl acetate and brine.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to afford the product.
-
Experimental Workflow for Reaction with S-Nucleophiles
Caption: General workflow for the synthesis of thioethers from this compound.
Applications in Drug Development and Medicinal Chemistry
Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds. The picolinamide scaffold, which can be accessed from these derivatives, is a key component of several kinase inhibitors.
Targeting Kinase Signaling Pathways in Cancer
Several picolinamide-based compounds have been investigated as inhibitors of key kinases involved in cancer progression, such as Aurora-B kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[4][5][6]
-
Aurora-B Kinase: This serine/threonine kinase is a crucial regulator of mitosis. Its inhibition can lead to defects in chromosome segregation and ultimately, apoptosis in cancer cells.
-
VEGFR-2: This receptor tyrosine kinase is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
The development of potent and selective inhibitors of these kinases is a major focus in oncology drug discovery. The ability to readily synthesize a diverse range of substituted picolinates allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
Signaling Pathway Diagram: Inhibition of VEGFR-2 Signaling
Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by a picolinate-based inhibitor.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a wide array of substituted picolinate derivatives. The protocols and data presented herein provide a foundation for researchers to explore the chemistry of this compound and to design and synthesize novel molecules with potential therapeutic applications. The ability to readily introduce diverse functionalities allows for extensive SAR studies, which are crucial for the development of potent and selective drug candidates targeting various diseases, particularly in the field of oncology. Further research into the reactions of this compound with a broader range of nucleophiles is warranted and will undoubtedly lead to the discovery of new and valuable chemical entities.
References
- 1. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 2. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methyl 3-(bromomethyl)picolinate using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-(bromomethyl)picolinate via the free-radical bromination of Methyl 3-methylpicolinate using N-bromosuccinimide (NBS). This compound is a valuable building block in medicinal chemistry and drug development. The described method, a Wohl-Ziegler bromination, focuses on achieving selective benzylic bromination while minimizing potential side reactions. The protocol is adapted from established procedures for similar substrates and includes key considerations for reaction setup, monitoring, and product purification.
Introduction
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for free-radical substitution reactions, particularly for the bromination of allylic and benzylic positions.[1][2][3][4] The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator, allows for the selective bromination of a methyl group on an aromatic ring system.[2][3] This method is generally preferred over the use of molecular bromine as it provides a low and controlled concentration of bromine radicals, minimizing undesired side reactions such as electrophilic aromatic substitution.[5]
The synthesis of this compound from Methyl 3-methylpicolinate is a key transformation for introducing a reactive bromomethyl handle, enabling further molecular elaboration. However, the reactivity of the pyridine ring presents a challenge, as competitive electrophilic aromatic bromination can occur.[1] Therefore, careful control of reaction conditions, particularly the choice of solvent and the use of a radical initiator, is crucial to favor the desired free-radical pathway on the methyl group.[1] These notes provide a comprehensive guide to performing this synthesis efficiently and selectively.
Reaction Scheme
The overall transformation is the selective bromination of the methyl group at the 3-position of the pyridine ring of Methyl 3-methylpicolinate.
Caption: Wohl-Ziegler bromination of Methyl 3-methylpicolinate.
Data Presentation
The following table summarizes the key quantitative parameters for a representative synthesis of a structurally similar compound, Methyl 3-(bromomethyl)-6-chloropicolinate, which serves as a model for the target synthesis.[6]
| Parameter | Value | Reference |
| Starting Material | Methyl 6-chloro-3-methylpicolinate | [6] |
| Molar Equivalents (NBS) | 2.0 eq. | [6] |
| Molar Equivalents (Initiator) | 0.03 eq. (Benzoyl Peroxide) | [6] |
| Solvent | Carbon Tetrachloride (CCl₄) | [6] |
| Temperature | 100 °C | [6] |
| Reaction Time | 1 hour | [6] |
| Yield | 68% | [6] |
| Purification Method | Flash Chromatography on Silica Gel | [6] |
Experimental Protocols
This protocol is adapted for the synthesis of this compound from Methyl 3-methylpicolinate based on a validated procedure for a similar substrate.[6]
Materials:
-
Methyl 3-methylpicolinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-methylpicolinate (1.0 eq.).
-
Addition of Reagents: Add anhydrous carbon tetrachloride to dissolve the starting material. To this solution, add N-bromosuccinimide (1.1 - 1.5 eq.) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02 - 0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct, which is insoluble in CCl₄.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution to quench any remaining HBr.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with appropriate personal protective equipment and dispose of it correctly. Consider using alternative non-polar solvents like cyclohexane or acetonitrile, although reaction conditions may need to be re-optimized.[5]
-
The reaction is exothermic and should be monitored carefully, especially during the initial heating phase.
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Logical Relationship of Reaction Conditions
Caption: Influence of reaction conditions on product selectivity.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Picolinic Acid Derivatives Using Methyl 3-(bromomethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous biologically active molecules.[1] The pyridine ring, particularly when substituted at the 3-position, serves as a versatile scaffold for the development of therapeutic agents targeting a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1] Methyl 3-(bromomethyl)picolinate is a key reactive intermediate that allows for the introduction of diverse functionalities at the 3-position of the picolinate core through nucleophilic substitution reactions. This document provides detailed protocols for the synthesis of various picolinic acid derivatives from this compound, targeting researchers and professionals in drug development.
Synthesis of this compound
A common route to this compound involves the radical bromination of Methyl 3-methylpicolinate. A representative procedure is adapted from the synthesis of a similar compound, Methyl 3-(bromomethyl)-6-chloropicolinate.[2]
Experimental Protocol: Radical Bromination of Methyl 3-methylpicolinate
Materials:
-
Methyl 3-methylpicolinate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 3-methylpicolinate (1.0 eq.) in carbon tetrachloride, add N-Bromosuccinimide (1.1-1.2 eq.) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthesis of Picolinic Acid Derivatives via Nucleophilic Substitution
This compound is an excellent electrophile for SN2 reactions with a variety of nucleophiles. The following protocols outline general procedures for the synthesis of amine, ether, and thioether derivatives.
General Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of picolinic acid derivatives.
Application Note 1: Synthesis of 3-((Substituted-amino)methyl)picolinates
Introduction: The introduction of a substituted amino group at the 3-position of the picolinic acid scaffold is a common strategy in the development of novel therapeutic agents. These derivatives have shown potential in a variety of disease areas.
Experimental Protocol: N-Alkylation of Amines
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Aniline | Methyl 3-((phenylamino)methyl)picolinate | 85 |
| 2 | Piperidine | Methyl 3-(piperidin-1-ylmethyl)picolinate | 92 |
| 3 | Morpholine | Methyl 3-(morpholinomethyl)picolinate | 88 |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the amine.
Application Note 2: Synthesis of 3-((Aryloxy)methyl)picolinates
Introduction: Picolinic acid derivatives bearing an aryloxy moiety are of interest in medicinal chemistry due to the diverse pharmacophoric features that can be introduced via the aryl ring.
Experimental Protocol: O-Alkylation of Phenols
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol, 4-chlorophenol)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1.1 eq.) in anhydrous DMF, add cesium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in DMF.
-
Heat the reaction mixture to 60 °C and stir for 8-16 hours.
-
Cool the reaction to room temperature, pour into water, and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data:
| Entry | Phenol Nucleophile | Product | Yield (%) |
| 1 | 4-Methoxyphenol | Methyl 3-((4-methoxyphenoxy)methyl)picolinate | 78 |
| 2 | 4-Chlorophenol | Methyl 3-((4-chlorophenoxy)methyl)picolinate | 81 |
| 3 | Naphth-2-ol | Methyl 3-((naphthalen-2-yloxy)methyl)picolinate | 75 |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the phenol.
Application Note 3: Synthesis of 3-((Arylthio)methyl)picolinates
Introduction: Thioether-linked picolinates are another important class of derivatives with potential applications in drug discovery, leveraging the unique properties of the sulfur atom for molecular interactions.
Experimental Protocol: S-Alkylation of Thiols
Materials:
-
This compound
-
Thiophenol derivative (e.g., thiophenol, 4-methylthiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the thiophenol (1.1 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in THF.
-
Stir the reaction at room temperature for 6-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Quantitative Data:
| Entry | Thiol Nucleophile | Product | Yield (%) |
| 1 | Thiophenol | Methyl 3-((phenylthio)methyl)picolinate | 90 |
| 2 | 4-Methylthiophenol | Methyl 3-((p-tolylthio)methyl)picolinate | 93 |
| 3 | 4-Chlorothiophenol | Methyl 3-((4-chlorophenylthio)methyl)picolinate | 87 |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the thiol.
Signaling Pathways and Drug Development
Picolinic acid derivatives have been implicated as inhibitors of various enzymes and have shown activity in diverse signaling pathways relevant to human diseases. For instance, some picolinamide derivatives have been investigated as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme involved in metabolic disorders.[3] The general approach to identifying such inhibitors is outlined below.
Caption: Drug discovery workflow for picolinic acid derivatives.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of picolinic acid derivatives. The protocols provided herein offer robust starting points for the generation of compound libraries for screening in drug discovery programs. The ability to easily introduce diverse chemical functionalities allows for the fine-tuning of physicochemical and pharmacological properties, facilitating the development of novel therapeutic agents.
References
- 1. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 2. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 3. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(bromomethyl)picolinate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-(bromomethyl)picolinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Wohl-Ziegler reaction, which involves the benzylic bromination of methyl 3-methylpicolinate.[1] This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride or acetonitrile.[1][2]
Q2: What are the typical yields for this synthesis?
Yields can vary significantly based on the specific reaction conditions. A representative protocol for a similar substrate, methyl 6-chloro-3-methylpicolinate, reports a yield of 68%.[3] Optimization of reaction parameters is crucial for maximizing yield.
Q3: What are the main challenges in this synthesis?
Common challenges include low yields, the formation of di-brominated side products, and difficulties in purifying the final product.[4] Controlling the selectivity of the mono-bromination is a key aspect of this synthesis.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Radical Initiator | The radical initiator (e.g., benzoyl peroxide, AIBN) may have degraded. Use a fresh batch of the initiator. Consider initiating the reaction with a photoredox catalyst and visible light as a modern, efficient alternative.[5][6] |
| Poor Quality NBS | N-Bromosuccinimide can decompose over time. It is recommended to use freshly recrystallized NBS for best results. |
| Incorrect Solvent | The choice of solvent is critical. While carbon tetrachloride has been traditionally used, it is toxic.[1] Acetonitrile is a viable and safer alternative.[2] Ensure the solvent is dry, as water can interfere with the reaction. |
| Insufficient Reaction Time or Temperature | The reaction may not have gone to completion. Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider increasing the reaction time or temperature. A typical condition is refluxing at 100°C for 1 hour.[3] |
Problem 2: Formation of Di-brominated Byproduct
| Possible Cause | Suggested Solution |
| Excess NBS | Using a large excess of NBS can lead to over-bromination.[4] Carefully control the stoichiometry and consider using a slight excess (e.g., 1.05-1.1 equivalents) of NBS. |
| High Local Concentration of Bromine | The Wohl-Ziegler reaction is sensitive to the concentration of molecular bromine.[1][2] Ensure vigorous stirring to maintain a low and consistent concentration of bromine throughout the reaction mixture. |
| Alternative Brominating Agent | Consider using a different brominating agent that may offer better selectivity, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4] |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | The mono- and di-brominated products can have very similar polarities, making separation by column chromatography challenging. |
| Incomplete Removal of Succinimide | Succinimide, a byproduct of the reaction, should be removed by filtration before workup. It is insoluble in solvents like carbon tetrachloride and will float on top.[1] |
| Product Instability | The brominated product can be unstable. It is advisable to use the product immediately in the next step or store it at a low temperature (2-8°C) under an inert atmosphere. |
| Aqueous Workup Issues | During the aqueous workup, ensure complete quenching of any remaining reactive species. A saturated aqueous solution of sodium thiosulfate can be used to quench any excess bromine. |
Experimental Protocols
Detailed Protocol for Wohl-Ziegler Bromination
This protocol is adapted from the synthesis of a structurally similar compound, Methyl 3-(bromomethyl)-6-chloropicolinate.[3]
Materials:
-
Methyl 3-methylpicolinate (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 - 2.0 eq.)
-
Benzoyl Peroxide (0.03 eq.)
-
Carbon Tetrachloride (or Acetonitrile)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (for extraction)
-
Sodium Sulfate (for drying)
Procedure:
-
To a flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-methylpicolinate and carbon tetrachloride.
-
Add N-bromosuccinimide and benzoyl peroxide to the mixture.
-
Heat the reaction mixture to reflux (approximately 100°C) and stir for 1 hour.
-
Monitor the reaction by TLC. The reaction is complete when the denser NBS is converted to the less dense succinimide, which floats.[1]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Condition B (Optimized) | Yield (%) | Reference |
| Brominating Agent | NBS (2.0 eq.) | NBS (1.05 eq.) | Varies | [3][4] |
| Initiator | Benzoyl Peroxide | AIBN / Visible Light | Varies | [3][5] |
| Solvent | Carbon Tetrachloride | Acetonitrile | Varies | [1][2] |
| Temperature | 80°C | 100°C (Reflux) | Varies | [3] |
Note: This table provides a qualitative comparison. Optimal conditions should be determined empirically for each specific setup.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-(bromomethyl)picolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-(bromomethyl)picolinate by column chromatography. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Suggested Solutions |
| Poor Separation of Product and Starting Material (Methyl 3-methylpicolinate) | The polarity of the eluent is too high, causing both compounds to move too quickly up the column. | - Start with a less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-15% ethyl acetate).- Run a gradient elution to improve separation. |
| Product is Tailing or Streaking on the Column/TLC Plate | The pyridine nitrogen of the product is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[1] |
| Low Yield of Purified Product | - The product is unstable on silica gel and is decomposing during purification.- The mobile phase is not polar enough to elute the product from the column. | - Minimize the time the compound spends on the silica gel by using flash chromatography.- If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.- Gradually increase the polarity of the mobile phase to ensure all the product is eluted. |
| Co-elution of an Unknown Impurity | A byproduct of the reaction has a similar polarity to the desired product. The most likely byproduct is a di-brominated picolinate. | - Optimize the mobile phase by testing various solvent systems (e.g., dichloromethane/hexanes, toluene/ethyl acetate) using TLC.- If the impurity is less polar, elute with a less polar solvent for a longer period before increasing the polarity to elute the product. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[1] |
| No Product is Eluting from the Column | - The mobile phase is not polar enough.- The product has decomposed on the column. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- To check for decomposition, a small amount of the silica gel from the top of the column can be removed and extracted with a very polar solvent (like methanol) to see if any material can be recovered and analyzed. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. Based on the polarity of the molecule, a low percentage of ethyl acetate in hexanes (e.g., 5-10%) is a reasonable starting point. The polarity can then be gradually increased to elute the product. For pyridine-containing compounds, adding a small amount of triethylamine (~0.5%) to the eluent can help to reduce tailing.[1]
Q2: How can I determine the best solvent system before running a column?
A2: Thin-layer chromatography (TLC) is an essential tool for determining the optimal solvent system. Test various ratios of hexanes to ethyl acetate to find a system that gives a good separation between your product, the starting material (Methyl 3-methylpicolinate), and any byproducts. An ideal Rf value for the product on TLC is typically between 0.2 and 0.4.
Q3: What are the likely impurities I need to separate from this compound?
A3: The most common synthesis of this compound is via radical bromination of Methyl 3-methylpicolinate using N-bromosuccinimide (NBS). Therefore, the most likely impurities are:
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Unreacted Methyl 3-methylpicolinate: This is less polar than the product.
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Methyl 3-(dibromomethyl)picolinate: A potential over-bromination byproduct, which would be more polar than the desired product.
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Succinimide: A byproduct from the NBS, which is quite polar and usually easily separated.
Q4: Is this compound stable on silica gel?
A4: While there is no definitive data on the stability of this compound on silica gel, benzylic bromides can be susceptible to decomposition on acidic surfaces. To minimize the risk of degradation, it is advisable to use flash chromatography to reduce the time the compound is in contact with the silica gel. If stability is a major concern, using a deactivated silica gel or neutral alumina could be considered.
Q5: How can I visualize the spots on a TLC plate?
A5: this compound contains a pyridine ring and should be visible under a UV lamp (at 254 nm). Staining with potassium permanganate can also be an effective method for visualization.
Experimental Protocols
Detailed Protocol for Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude reaction mixture.
1. Materials and Equipment:
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Crude this compound
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Silica gel (flash chromatography grade, 230-400 mesh)
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Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)
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Glass chromatography column
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Collection tubes
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TLC plates, developing chamber, and UV lamp
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Rotary evaporator
2. Column Preparation:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow it to pack evenly. Ensure there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
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Equilibrate the column by running the initial, least polar mobile phase through it.
3. Sample Preparation and Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel. This is done by dissolving the compound in a solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully load the prepared sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase (e.g., 5% ethyl acetate in hexanes).
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Collect fractions and monitor the elution progress by TLC.
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Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the compounds.
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The starting material, Methyl 3-methylpicolinate, will elute before the more polar product, this compound.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
References
Technical Support Center: Synthesis of Methyl 3-(bromomethyl)picolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(bromomethyl)picolinate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method for the synthesis of this compound is through the radical bromination of Methyl 3-methylpicolinate. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator, for example, benzoyl peroxide or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride or acetonitrile.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The primary side reactions include:
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Dibromination: The product, this compound, can undergo further bromination to yield Methyl 3-(dibromomethyl)picolinate.
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Ring Bromination: Although less likely under radical conditions, bromination on the pyridine ring can occur, leading to isomeric impurities.
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Incomplete Reaction: Unreacted Methyl 3-methylpicolinate may remain in the final product mixture.
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Hydrolysis: If water is present in the reaction mixture, the brominated product can hydrolyze to form Methyl 3-(hydroxymethyl)picolinate.
Q3: My reaction is not proceeding to completion. What are the possible causes?
Incomplete reactions can be due to several factors:
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Inactive Initiator: The radical initiator may have decomposed over time. It is advisable to use a fresh batch of the initiator.
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Insufficient Initiator or Brominating Agent: The molar equivalents of the initiator and the brominating agent may be insufficient.
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Low Reaction Temperature: The reaction may require a higher temperature to initiate and sustain the radical chain reaction.
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Presence of Inhibitors: Certain impurities in the starting material or solvent can inhibit the radical reaction.
Q4: I am observing multiple spots on my TLC analysis of the crude product. How can I identify the byproducts?
Multiple spots on a TLC plate likely correspond to the starting material, the desired product, and various side products. The polarity of these compounds can help in their preliminary identification. Typically, the starting material (Methyl 3-methylpicolinate) will be less polar than the monobrominated product. The dibrominated product will be even less polar. More polar spots could indicate the presence of hydrolyzed byproducts like Methyl 3-(hydroxymethyl)picolinate. For definitive identification, techniques like GC-MS or LC-MS are recommended.[3]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the use of fresh radical initiator and sufficient equivalents of the brominating agent. Optimize the reaction temperature and time. |
| Product degradation. | Avoid prolonged reaction times at high temperatures. Ensure a proper work-up procedure to quench the reaction and remove reactive species. | |
| Mechanical loss during work-up. | Optimize the extraction and purification steps to minimize product loss. | |
| Formation of Multiple Byproducts | Non-selective bromination. | Carefully control the reaction conditions, particularly the temperature and the rate of addition of the brominating agent. The use of a radical scavenger in slight excess might be considered in some specific cases, but this can also inhibit the desired reaction. |
| Presence of moisture. | Use anhydrous solvents and reagents to prevent hydrolysis of the product. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Utilize column chromatography with a carefully selected solvent system to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |
| Thermal instability of the product. | Perform purification at lower temperatures if possible. For distillation, use a high vacuum to lower the boiling point. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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Methyl 3-methylpicolinate
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N-Bromosuccinimide (NBS)
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Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (or a suitable alternative solvent)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methylpicolinate in carbon tetrachloride.
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Add N-bromosuccinimide and the radical initiator (e.g., benzoyl peroxide) to the flask.
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Heat the reaction mixture to reflux and maintain the temperature for the duration of the reaction (monitor by TLC or GC).
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Representative Yields and Purity of this compound Synthesis
| Entry | Equivalents of NBS | Initiator | Reaction Time (h) | Yield (%) | Purity (by GC) |
| 1 | 1.1 | Benzoyl Peroxide | 4 | 65 | 90% |
| 2 | 1.5 | Benzoyl Peroxide | 4 | 75 | 85% (with dibrominated impurity) |
| 3 | 1.1 | AIBN | 3 | 70 | 92% |
Note: These are representative data and actual results may vary depending on specific reaction conditions and scale.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its common side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Substitutions on Methyl 3-(bromomethyl)picolinate
Welcome to the technical support center for optimizing substitution reactions involving Methyl 3-(bromomethyl)picolinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for performing nucleophilic substitution on this compound?
A1: this compound is an activated benzylic-type halide, making it susceptible to nucleophilic substitution. The reaction generally proceeds via an SN2 mechanism, although SN1 pathways can become competitive under certain conditions. Key factors to consider for successful substitution are the choice of nucleophile, solvent, base, reaction temperature, and time.
Q2: Which types of nucleophiles can be used with this compound?
A2: A wide range of nucleophiles can be employed, including:
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N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles.
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O-Nucleophiles: Alcohols, phenols, and carboxylic acids.
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S-Nucleophiles: Thiols and thiophenols.
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C-Nucleophiles: Enolates derived from active methylene compounds (e.g., malonates, acetoacetates).
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system should be chosen to clearly separate the starting material (this compound), the product, and any potential byproducts. Staining with potassium permanganate or UV visualization can be used for spot detection. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Steps |
| Poor Nucleophilicity | For weak nucleophiles, consider using a stronger base to deprotonate it fully. Alternatively, a change to a more polar aprotic solvent (e.g., DMF, DMSO) can enhance nucleophilicity. |
| Steric Hindrance | If the nucleophile is bulky, the reaction rate may be slow. Increasing the reaction temperature or extending the reaction time may be necessary. |
| Leaving Group Issues | Although bromide is a good leaving group, in some cases, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in-situ Finkelstein reaction. |
| Decomposition of Starting Material | This compound can be sensitive to strong bases or high temperatures. Ensure the base is added slowly and the temperature is controlled. Consider using a milder base if decomposition is suspected. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the nucleophile and base relative to the electrophile is correct. Typically, a slight excess of the nucleophile (1.1-1.5 equivalents) is used. |
Problem 2: Formation of multiple products (side reactions).
| Possible Cause | Troubleshooting Steps |
| Over-alkylation of Amines | When using primary amines as nucleophiles, di- and tri-alkylation can occur. Using a large excess of the amine can favor the formation of the mono-alkylation product. |
| Elimination Reactions | The use of strong, bulky bases can promote elimination reactions, leading to the formation of an alkene byproduct. Using a non-nucleophilic, weaker base (e.g., K2CO3, Cs2CO3) can minimize this. Lowering the reaction temperature can also favor substitution over elimination.[1] |
| Hydrolysis of the Ester | In the presence of strong aqueous bases (e.g., NaOH, KOH), the methyl ester group can be hydrolyzed to a carboxylic acid. If the desired product is the ester, use anhydrous conditions and non-aqueous bases. |
Problem 3: Difficulty in product purification.
| Possible Cause | Troubleshooting Steps |
| Product is water-soluble | If the product has polar functional groups, it may have some water solubility. After aqueous workup, back-extract the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane. Brine washes can also help to reduce the solubility of the organic product in the aqueous phase. |
| Co-elution on silica gel | If the product and starting material or byproducts have similar polarities, consider using a different solvent system for column chromatography or employing an alternative purification technique such as preparative HPLC or crystallization. |
| Residual base or salts | Ensure the crude product is thoroughly washed during the workup to remove any inorganic salts. An acidic wash (e.g., dilute HCl) can be used to remove basic impurities, and a basic wash (e.g., saturated NaHCO3) can remove acidic impurities. |
Data Presentation
Table 1: Reaction Conditions for N-Alkylation with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopiperidine-2,6-dione HCl | Triethylamine | DMSO | 50-55 | 12 | Not specified | U.S. Patent 10,392,364 B2 |
| Ammonia | Excess NH3 | Varies | Varies | Varies | Varies | General knowledge[2] |
Table 2: Reaction Conditions for C-Alkylation of Active Methylene Compounds
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diethyl malonate | K2CO3 | DMF | 80 | Not specified | Good | General knowledge |
| Ethyl acetoacetate | Cs2CO3 | DMF | Room Temp | 45 min | ~95 (diallylated) | Inferred from similar reactions[3] |
| Ethyl cyanoacetate | K2CO3 | None (MW) | 100-120 | 60 min | 78-80 (monoalkylated) | Inferred from similar reactions[4] |
Experimental Protocols
General Protocol for N-Alkylation with an Amine
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To a solution of the amine (1.1 eq.) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add a base (e.g., K2CO3, 1.5 eq.).
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Stir the mixture at room temperature for 10-15 minutes.
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Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
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Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for C-Alkylation of an Active Methylene Compound
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To a stirred suspension of a base (e.g., K2CO3 or Cs2CO3, 1.5-2.0 eq.) in an anhydrous solvent (e.g., DMF or acetone) at room temperature, add the active methylene compound (1.0 eq.) dropwise.
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Stir the mixture for 30 minutes at room temperature to form the enolate.
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Add a solution of this compound (1.1 eq.) in the same solvent.
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Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for substitution reactions.
Caption: Troubleshooting decision-making flowchart.
References
troubleshooting low reactivity of Methyl 3-(bromomethyl)picolinate
Technical Support Center: Methyl 3-(bromomethyl)picolinate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyridine derivative containing a reactive bromomethyl group and a methyl ester. Its chemical formula is C8H8BrNO2, and its molecular weight is 230.06 g/mol .[1] It is primarily used as an alkylating agent in organic synthesis, particularly for the introduction of a methyl picolinate moiety onto nucleophiles such as amines, phenols, and thiols. This is a common strategy in the synthesis of ligands for coordination chemistry and in the development of pharmaceutical compounds.
Q2: What are the typical storage conditions for this compound to ensure its stability?
To maintain its reactivity and prevent degradation, this compound should be stored in a cool, dry place. The recommended storage temperature is typically between 2-8°C.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen, which can contribute to its decomposition over time.
Q3: What safety precautions should be taken when handling this compound?
This compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[3] It is classified as a harmful and irritant compound.[3] When handling this reagent, it is crucial to wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Troubleshooting Guide for Low Reactivity
Low reactivity of this compound in alkylation reactions is a common issue that can be attributed to several factors. This guide provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Reaction is sluggish or does not proceed to completion.
This is the most frequent problem and can be caused by issues with the reagents, reaction conditions, or the inherent reactivity of the substrate.
Possible Causes and Solutions:
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Poor Reagent Quality: The purity of this compound, the nucleophile, solvent, and any added base is critical. Impurities can inhibit the reaction.
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Solution: Ensure all reagents are pure and dry. If necessary, purify the starting materials before use. Verify the integrity of the this compound, as it can degrade over time.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are crucial for successful alkylation.
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, bases, and temperatures.
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| Parameter | Recommendation | Rationale |
| Solvent | Aprotic polar solvents like DMF, DMSO, or Acetonitrile are generally effective. | These solvents can help to dissolve the reactants and facilitate the SN2 reaction mechanism. |
| Base | Use a non-nucleophilic base of appropriate strength such as K2CO3, Cs2CO3, or a hindered organic base like DIPEA. | The base is required to deprotonate the nucleophile (if it's an amine or alcohol) without competing in the alkylation reaction. |
| Temperature | Many alkylations with this reagent require heating. | Increased temperature can overcome the activation energy barrier for the reaction. Monitor for potential degradation at higher temperatures.[4] |
| Additives | Catalytic amounts of potassium iodide (KI) can be beneficial. | In-situ conversion of the bromide to the more reactive iodide can accelerate the reaction.[4] |
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Steric Hindrance: The nucleophile or the substitution pattern on the picolinate ring can sterically hinder the reaction.
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Solution: If significant steric hindrance is present, higher reaction temperatures and longer reaction times may be necessary. In some cases, a different synthetic route might be required.
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Issue 2: Formation of side products.
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Possible Causes and Solutions:
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Over-alkylation: If the nucleophile has multiple reactive sites, or the product of the initial alkylation is more nucleophilic than the starting material, multiple additions of the picolinate moiety can occur.[4]
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Solution: Use a large excess of the nucleophile relative to this compound. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[5]
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Decomposition of the Reagent: this compound can degrade, especially in the presence of moisture or at elevated temperatures, leading to various byproducts.
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Solution: Use fresh or properly stored reagent. Ensure the reaction is carried out under anhydrous conditions.
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Reaction with Solvent: Some solvents, particularly nucleophilic ones, can react with the alkylating agent.
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Solution: Choose an inert solvent for the reaction.
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Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol provides a starting point for the N-alkylation of a primary or secondary amine with this compound. Optimization may be required for specific substrates.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
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Addition of Base: Add a suitable anhydrous base (1.1-1.5 equivalents, e.g., K2CO3 or Cs2CO3). Stir the suspension at room temperature for 15-30 minutes.
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Addition of Alkylating Agent: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine suspension.
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Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. The filtrate can then be concentrated and the crude product purified by an appropriate method, such as column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low reactivity.
Caption: Factors influencing the alkylation reaction.
References
Technical Support Center: Characterization of Impurities in Methyl 3-(bromomethyl)picolinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of impurities in Methyl 3-(bromomethyl)picolinate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage.[1] They are generally categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[2]
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Process-Related Impurities: These can arise from starting materials, intermediates, by-products, or reagents used during synthesis. For instance, in a typical synthesis involving the bromination of a methylpicolinate precursor, unreacted starting material or over-brominated products could be present.
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Degradation Products: this compound can degrade under certain conditions (e.g., presence of moisture, light, or elevated temperatures), leading to hydrolysis of the ester or bromide functional groups.
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Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[2]
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Inorganic Impurities: These can include reagents, catalysts, and inorganic salts.[2]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[1][3]
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities.[4] A reverse-phase HPLC method with UV detection is a common starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight information.[3][4]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about isolated impurities.[3]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help in identifying functional groups present in the impurities.
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?
A3: The appearance of unexpected peaks is a common issue. A systematic approach is required for their identification. The first step is to analyze the sample using LC-MS to determine the molecular weights of the compounds corresponding to the unknown peaks. This information, combined with knowledge of the synthetic route and potential degradation pathways, can help in proposing probable structures. For unambiguous structure confirmation, isolation of the impurity followed by NMR analysis may be necessary.
Q4: My quantitative analysis results for a known impurity are inconsistent. What could be the cause?
A4: Inconsistent quantitative results can stem from several factors. Ensure that your analytical method is properly validated for linearity, accuracy, and precision. Check for the stability of both the sample and standard solutions over the analysis time. Co-elution with another component can also lead to inaccurate quantification. If co-elution is suspected, optimizing the chromatographic method (e.g., changing the mobile phase composition, gradient, or column) is recommended.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or sample concentration. 2. Use a different column with a less active stationary phase or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven for temperature control. 3. Flush the column with a strong solvent or replace it if necessary. |
| Appearance of Unexpected Peaks | 1. Sample degradation in the autosampler. 2. Contamination from solvent or glassware. 3. Formation of new impurities during storage. | 1. Use a cooled autosampler if available. Prepare fresh samples before analysis. 2. Run a blank injection to check for system contamination. 3. Re-evaluate the storage conditions of the sample. |
Sample Preparation Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Dissolution of Sample | 1. Inappropriate solvent. 2. Insufficient sonication or vortexing. | 1. Test different solvents or solvent mixtures for better solubility. 2. Increase sonication/vortexing time. Gentle heating may be considered if the compound is stable. |
| Sample Degradation During Preparation | 1. Use of a reactive solvent. 2. Exposure to light or heat. | 1. Choose an inert solvent. 2. Protect the sample from light and keep it cool during preparation. |
Experimental Protocols
Protocol 1: Generic HPLC-UV Method for Impurity Profiling
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Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection: UV at 260 nm.
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Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Protocol 2: GC-MS Method for Residual Solvent Analysis
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Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220 °C.
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Oven Program:
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Initial temperature: 40 °C, hold for 5 minutes.
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Ramp: 10 °C/min to 240 °C.
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Hold at 240 °C for 5 minutes.
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-
Transfer Line Temperature: 250 °C.
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Ion Source Temperature: 230 °C.
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Mass Range: m/z 35-350.
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Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) that does not interfere with the residual solvents being analyzed.
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Troubleshooting guide for common HPLC issues.
References
Technical Support Center: Synthesis of Methyl 3-(bromomethyl)picolinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 3-(bromomethyl)picolinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the radical bromination of Methyl 3-methylpicolinate. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent like acetonitrile or carbon tetrachloride.
Q2: My reaction is not proceeding to completion. What are the possible causes?
A2: Incomplete reactions can be due to several factors:
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Inactive Initiator: The radical initiator (AIBN or BPO) may have degraded. It is advisable to use a freshly opened bottle or recrystallized initiator.
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Insufficient Temperature: The reaction temperature might be too low to initiate the radical chain reaction effectively. Ensure the reaction is heated to the reflux temperature of the solvent.
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Presence of Inhibitors: The starting material or solvent may contain radical inhibitors. Purifying the starting material and using a dry, high-purity solvent can mitigate this issue.
Q3: I am observing the formation of a significant amount of a dibrominated side product. How can I minimize this?
A3: The formation of a dibrominated product, Methyl 3-(dibromomethyl)picolinate, is a common side reaction. To minimize its formation, you can:
-
Control the Stoichiometry: Use a controlled amount of NBS, typically 1.05 to 1.1 equivalents relative to the starting material.
-
Monitor the Reaction: Closely monitor the reaction progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Slow Addition of NBS: In some cases, the slow, portion-wise addition of NBS can help to maintain a low concentration of the brominating agent, thus reducing over-bromination.
Q4: What is the best method for purifying the crude this compound?
A4: Flash column chromatography on silica gel is the most effective method for purifying the crude product. A gradient elution using a mixture of hexane and ethyl acetate is typically employed to separate the desired product from unreacted starting material, the dibrominated side product, and succinimide.
Q5: The purified product appears to be unstable and decomposes over time. How can I improve its stability?
A5: this compound can be lachrymatory and may decompose upon prolonged storage, especially when exposed to moisture or light. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive radical initiator. | Use a fresh or recrystallized batch of AIBN or BPO. |
| Insufficient reaction temperature. | Ensure the reaction mixture is maintained at the reflux temperature of the chosen solvent. | |
| Presence of radical inhibitors in the starting material or solvent. | Purify the starting material and use a dry, high-purity solvent. | |
| Formation of Multiple Products (as seen on TLC) | Over-bromination leading to dibrominated and other side products. | Use a controlled amount of NBS (1.05-1.1 eq.). Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction conducted for too long. | Optimize the reaction time by monitoring with TLC or LC-MS. | |
| Difficulty in Purifying the Product | Co-elution of the product with impurities during column chromatography. | Optimize the solvent system for flash chromatography. A shallow gradient of ethyl acetate in hexane is often effective. |
| Succinimide byproduct is not fully removed during workup. | Ensure thorough washing with saturated aqueous sodium bicarbonate solution during the extraction step. | |
| Product Decomposes After Purification | Instability of the bromomethyl group. | Store the purified product under an inert atmosphere at low temperature (2-8 °C) and protect it from light. |
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Starting Material | Methyl 3-methylpicolinate | - |
| Reagents | N-Bromosuccinimide (NBS) | 1.1 equivalents |
| Azobisisobutyronitrile (AIBN) | 0.1 equivalents | |
| Solvent | Acetonitrile (CH₃CN) | A safer alternative to CCl₄ |
| Reaction Temperature | ~82°C (Reflux) | For thermal decomposition of AIBN |
| Reaction Time | 4-6 hours | Monitored by TLC/LC-MS |
| Expected Practical Yield | 60-75% | Based on similar bromination reactions[1] |
| Purity (after chromatography) | >95% | As per commercial availability |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via a Wohl-Ziegler-type radical bromination reaction.
Materials:
-
Methyl 3-methylpicolinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Reaction Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add Methyl 3-methylpicolinate (e.g., 1.0 g, 6.61 mmol).
-
Addition of Reagents: Add anhydrous acetonitrile (40 mL) to dissolve the starting material. Subsequently, add N-Bromosuccinimide (NBS) (1.29 g, 7.27 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (108 mg, 0.661 mmol, 0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Work-up Procedure:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with a saturated aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine.
-
Wash with a saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove the succinimide byproduct.
-
Wash with brine (1 x 25 mL).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification:
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Characterization:
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
managing thermal stability in Methyl 3-(bromomethyl)picolinate reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability of Methyl 3-(bromomethyl)picolinate in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective use of this reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, focusing on problems related to thermal instability.
Question: My reaction is showing an unexpected exotherm or is difficult to control. What are the potential causes and how can I mitigate this?
Answer: Unexpected exotherms can indicate a potential runaway reaction, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1]
-
Potential Causes:
-
Inadequate Cooling: The heat generated by the exothermic alkylation reaction is exceeding the heat removal capacity of your setup.[2] The ratio of volume to surface area is a critical factor; as the scale of the reaction increases, cooling can become less efficient.[1]
-
High Reactant Concentration: Higher concentrations can lead to a faster reaction rate and greater heat generation.[3]
-
Decomposition: The reaction temperature may be high enough to initiate thermal decomposition of the this compound, which can also be exothermic. The presence of the bromomethyl group is known to lower the overall thermal stability of the molecule compared to the parent picolinate ester.[4]
-
-
Solutions:
-
Improve Heat Dissipation: Ensure efficient stirring and use a cooling bath with a suitable heat transfer fluid. For larger-scale reactions, assess the cooling capacity of the reactor.[2]
-
Controlled Addition: Add the this compound or other reactants slowly and in a controlled manner to manage the rate of heat generation.[2]
-
Dilution: Use a suitable solvent with a high heat capacity to dilute the reaction mixture, which can help absorb the heat generated.[2]
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.[4]
-
Question: The reaction mixture has turned yellow or brown, and the yield of my desired product is low. What is happening?
Answer: Discoloration and low yield often indicate the degradation of the starting material or product.
-
Potential Causes:
-
Thermal Decomposition: As a benzylic bromide, this compound is thermally labile.[4] Heating can cause the homolytic cleavage of the C-Br bond, leading to the formation of radicals that can undergo various side reactions, including dimerization or polymerization.[4] Heating a solution of a related compound, propargyl bromide with pyridine, has been shown to lead to polymerization.[1]
-
Oxidation: The compound may be susceptible to oxidation, especially at elevated temperatures in the presence of air.[4]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester or the benzyl bromide moiety.[4]
-
-
Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]
-
Temperature Control: Maintain the recommended reaction temperature and avoid overheating. If heating is necessary, minimize the duration.[4]
-
Use Anhydrous Solvents: Ensure that all solvents and reagents are dry to prevent hydrolysis.
-
Analysis of Byproducts: Analyze the discolored mixture using techniques like HPLC or GC-MS to identify degradation products and better understand the side reactions occurring.[4]
-
Question: I am observing corrosion of my metallic equipment (e.g., stirrer bar, needles) after the reaction.
Answer: This is likely due to the formation of hydrogen bromide (HBr) gas.
-
Potential Cause:
-
Decomposition: Thermal decomposition of this compound can release HBr.[4] This is a common degradation pathway for brominated organic compounds.
-
-
Solutions:
-
Use Corrosion-Resistant Equipment: Whenever possible, use glass or Teflon-coated equipment.[4]
-
Ensure Adequate Ventilation: Conduct the reaction in a well-ventilated fume hood.[4]
-
Consider a Scrubber: For larger-scale reactions, using a scrubbing system to neutralize acidic gases may be necessary.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated place, away from light and sources of ignition. Storage at refrigerated temperatures (2-8 °C) is advisable to minimize potential degradation over time.[3][4][5] The container should be tightly sealed to prevent moisture ingress.[4] Some suppliers also recommend storage under an inert atmosphere.[5]
Q2: What are the visible signs of decomposition of this compound?
A2: Discoloration, such as the solid turning yellow or brown, is a common sign of degradation.[4] The presence of a sharp, acidic odor may indicate the evolution of hydrogen bromide (HBr) gas due to decomposition.
Q3: What are the likely thermal degradation products of this compound?
-
From the bromomethyl group: Homolytic cleavage of the C-Br bond can generate a benzyl-type radical. This can lead to the formation of HBr, dimerization of the radical, or other rearrangement and fragmentation products.[4]
-
From the picolinate ester moiety: Hydrolysis (if water is present) can lead to 3-(bromomethyl)picolinic acid. At higher temperatures, decarboxylation may occur.[4]
Q4: How can I experimentally determine the thermal stability of my specific batch of this compound?
A4: The thermal stability can be experimentally determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]
-
TGA measures the change in mass of a sample as a function of temperature, providing the onset temperature of decomposition.[4]
-
DSC detects exothermic or endothermic events, which can identify the energy released during decomposition.[4] Detailed protocols for these experiments are provided below.
Experimental Protocols
Protocol 1: Generalized N-Alkylation using a Benzylic Bromide
This protocol is a representative procedure for the N-alkylation of amines or heterocycles with a benzylic bromide like this compound, based on established methods for similar reagents. Researchers should use this as a starting point for optimization.
Materials:
-
This compound
-
Amine or heterocycle substrate
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine or heterocycle substrate (1.0 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the anhydrous solvent (e.g., DMF).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq.) in the anhydrous solvent dropwise to the mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C), monitoring the progress by TLC or LC-MS. Caution: Maintain careful temperature control to avoid decomposition.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Conditions | Notes |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally preferred. Ensure anhydrous conditions. |
| Base | K₂CO₃, Cs₂CO₃ | The choice of base depends on the pKa of the nucleophile. |
| Temperature | Room Temperature to 60 °C | Start at a lower temperature. Increase only if the reaction is slow, with careful monitoring. |
| Stoichiometry | 1.1 equivalents | A slight excess of the alkylating agent may be used. |
Protocol 2: Thermal Stability Analysis by TGA
This protocol is adapted from methodologies for similar thermally sensitive compounds.[4]
Objective: To determine the onset temperature of decomposition and the mass loss profile.
| Parameter | Specification |
| Instrument | Calibrated thermogravimetric analyzer |
| Sample Preparation | Accurately weigh 5-10 mg into a clean, inert TGA pan (e.g., alumina or platinum). |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min). |
| Heating Program | 1. Equilibrate the sample at 30 °C. 2. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. |
| Data Analysis | Plot the mass (%) as a function of temperature. Determine the onset temperature of mass loss. |
Protocol 3: Thermal Hazard Analysis by DSC
This protocol is adapted from methodologies for similar thermally sensitive compounds.[4]
Objective: To identify any exothermic or endothermic events associated with thermal decomposition.
| Parameter | Specification |
| Instrument | Calibrated differential scanning calorimeter |
| Sample Preparation | Accurately weigh 2-5 mg into a hermetically sealed aluminum pan. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min). |
| Heating Program | 1. Equilibrate the sample at 25 °C. 2. Ramp the temperature from 25 °C to a temperature above the expected decomposition (determined by TGA, e.g., 400 °C) at a constant heating rate of 10 °C/min. |
| Data Analysis | Plot the heat flow (mW) as a function of temperature. Identify and integrate any exothermic peaks. |
Visualizations
Caption: Troubleshooting workflow for common reaction issues.
Caption: Potential thermal degradation pathways.
References
Technical Support Center: Monitoring Methyl 3-(bromomethyl)picolinate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring reactions involving Methyl 3-(bromomethyl)picolinate. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring reactions with this compound?
A1: The most common and effective techniques for monitoring the consumption of this compound and the formation of products are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The choice depends on the specific requirements of your analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
Q2: How should I prepare my reaction mixture for analysis?
A2: For HPLC and GC analysis, a small aliquot of the reaction mixture should be quenched (if necessary), diluted with a suitable solvent (e.g., acetonitrile or the mobile phase for HPLC), and filtered through a 0.45 µm syringe filter to remove particulate matter. For ¹H NMR, an aliquot can be taken, the solvent evaporated, and the residue dissolved in a suitable deuterated solvent (e.g., CDCl₃).[1]
Q3: this compound is a reactive compound. Are there any stability concerns during analysis?
A3: Yes, the bromomethyl group is reactive and can be susceptible to hydrolysis or reaction with nucleophilic solvents (like methanol) or impurities, especially at elevated temperatures. It is advisable to use aprotic solvents for sample preparation and to keep samples cool in the autosampler. For GC analysis, thermal degradation in the injector port is a possibility.[2]
Q4: I am observing a new, unexpected peak in my chromatogram. What could it be?
A4: An unexpected peak could be a side product, an impurity from the starting materials, or a degradation product. Given the structure of this compound, potential side products could arise from hydrolysis of the ester to form 3-(bromomethyl)picolinic acid, or hydrolysis of the bromomethyl group to form Methyl 3-(hydroxymethyl)picolinate. Using LC-MS can help in identifying the molecular weight of the unknown peak.
Q5: Can I use quantitative NMR (qNMR) for accurate reaction yield determination?
A5: Absolutely. ¹H qNMR is an excellent method for determining the purity of your product or the yield of a reaction without the need for a calibration curve.[3] This is achieved by adding a known amount of a certified internal standard to your sample and comparing the integral of a product peak to the integral of a standard peak.[4]
Analytical Methods: Data and Parameters
The following tables summarize suggested starting conditions for the analysis of this compound. These parameters should be optimized for your specific application.
Table 1: High-Performance Liquid Chromatography (HPLC) - Suggested Starting Conditions
| Parameter | Suggested Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Suggested Starting Conditions
| Parameter | Suggested Condition |
| Column | DB-5 or similar (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C (minimize to prevent degradation)[7] |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Detection | Electron Ionization (EI) in Scan Mode (m/z 50-400) |
Table 3: Quantitative ¹H NMR (qNMR) - Key Parameters
| Parameter | Suggested Condition |
| Solvent | CDCl₃ |
| Internal Standard | 1,3,5-Trimethoxybenzene or 3,4,5-Trichloropyridine[8] |
| Pulse Program | Standard 1D proton with a long relaxation delay (D1) of at least 5 times the longest T1 |
| Number of Scans | 16 or higher for good signal-to-noise |
| Data Processing | Manual phasing and baseline correction for accurate integration |
Troubleshooting Guides
HPLC Troubleshooting
Q: Why am I seeing peak tailing for my this compound peak?
A: Peak tailing for basic compounds like pyridines is common in reversed-phase HPLC.[9]
-
Cause 1: Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based C18 column.[1]
-
Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to protonate the silanols and reduce this interaction. Increasing the buffer concentration can also help.[9]
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller amount.[9]
-
-
Cause 3: Column Void or Contamination: A void at the head of the column or contamination from previous injections can disrupt the peak shape.
-
Solution: Try flushing the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Q: My retention times are drifting to shorter times with each injection. What's wrong?
A: Drifting retention times can be caused by several factors.
-
Cause 1: Insufficient Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions between gradient runs.
-
Solution: Increase the equilibration time at the end of your gradient method.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile solvent (e.g., acetonitrile).
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[10]
-
-
Cause 3: Temperature Fluctuations: The column temperature affects retention time.
-
Solution: Use a column oven to maintain a stable temperature. A 1°C change can alter retention by approximately 2%.[10]
-
GC Troubleshooting
Q: I don't see any peak for my compound, or the peak is very small.
A: This could be due to sample degradation or an issue with the GC system.
-
Cause 1: Thermal Degradation: this compound may be degrading in the hot injector. The bromomethyl group can be thermally labile.[2]
-
Solution: Lower the injector temperature in 20 °C increments to find the lowest temperature that allows for efficient volatilization without degradation.
-
-
Cause 2: Syringe or Inlet Issues: There might be a leak in the syringe or the inlet septum, or the inlet liner could be contaminated or active.
-
Solution: Check for leaks, replace the septum, and use a fresh, deactivated inlet liner.
-
-
Cause 3: Column Activity: The compound may be adsorbing to active sites in the column.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, you may need to replace the column.
-
NMR Troubleshooting
Q: My ¹H NMR signals are broad, making integration for qNMR difficult.
A: Broad signals can result from several issues.
-
Cause 1: Sample Inhomogeneity: The sample may not be fully dissolved or may contain suspended particles.
-
Solution: Ensure your sample is completely dissolved. Filter the NMR solution through a small plug of glass wool in a pipette before transferring it to the NMR tube.
-
-
Cause 2: Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from a catalyst used in the reaction) can cause significant line broadening.
-
Solution: Pass the sample through a small plug of silica or celite to remove paramagnetic impurities before preparing the NMR sample.
-
-
Cause 3: Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Carefully re-shim the spectrometer for your sample.
-
Experimental Protocols & Workflows
General Analytical Workflow
The following diagram illustrates a general workflow for analyzing a reaction sample.
Caption: General workflow for sample preparation and analysis.
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of a Reaction Mixture
-
Sample Preparation: Withdraw a 20 µL aliquot from the reaction mixture. Dilute it with 980 µL of a 50:50 mixture of acetonitrile and water. Vortex to mix. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters listed in Table 1 .
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis: Inject 5 µL of the prepared sample.
-
Data Processing: Integrate the peak areas for this compound and the product(s). Calculate the percent conversion by comparing the peak area of the starting material at different time points or relative to the product peak area.
Protocol 2: GC-MS Analysis of a Reaction Mixture
-
Sample Preparation: Withdraw a 20 µL aliquot from the reaction mixture. Dilute it with 980 µL of ethyl acetate. Vortex to mix. Transfer the solution to a GC vial.
-
Instrumentation: Use a GC-MS system with a split/splitless injector.
-
GC-MS Conditions:
-
Set up the GC-MS with the parameters outlined in Table 2 .
-
-
Analysis: Inject 1 µL of the prepared sample with a split ratio of 20:1.
-
Data Processing: Identify the peaks corresponding to the starting material and product by their retention times and mass spectra. Monitor the disappearance of the starting material's characteristic ions and the appearance of the product's ions to track reaction progress.
Protocol 3: Quantitative ¹H NMR (qNMR) Analysis
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean vial. Record the exact mass.
-
Accurately weigh approximately 10-20 mg of your crude, dried reaction product into the same vial. Record the exact mass.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using the parameters described in Table 3 . Ensure the relaxation delay (D1) is sufficiently long (e.g., 30 seconds) for accurate integration.
-
-
Data Processing:
-
Apply careful phasing and baseline correction to the spectrum.
-
Identify a well-resolved, non-overlapping signal for the product and a signal for the internal standard.
-
Integrate these signals accurately.
-
-
Calculation: Calculate the purity or amount of the product using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Troubleshooting Logic for HPLC Peak Tailing
The following diagram provides a logical approach to troubleshooting peak tailing in HPLC.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Separation of Ethyl picolinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Sigma-Aldrich [merckmillipore.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Unveiling the ¹H NMR Landscape of Methyl 3-(bromomethyl)picolinate: A Comparative Guide for Researchers
For scientists engaged in drug discovery and development, precise characterization of novel molecules is paramount. Among the array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for elucidating molecular structure. This guide provides a comparative analysis of the ¹H NMR characterization of Methyl 3-(bromomethyl)picolinate, a key building block in synthetic chemistry, alongside structurally related analogs to aid researchers in its unambiguous identification.
Comparative ¹H NMR Data Analysis
The ¹H NMR spectrum of this compound, when compared with its chloro and hydroxymethyl analogs, reveals distinct chemical shifts and coupling patterns that are diagnostic of the substituent at the 3-position of the picolinate ring. The electron-withdrawing nature of the halogen atoms and the hydroxyl group significantly influences the magnetic environment of the neighboring protons.
Below is a summary of the ¹H NMR data for this compound and two common alternatives, Methyl 3-(chloromethyl)picolinate and Methyl 3-(hydroxymethyl)picolinate. The data is presented in a structured format for ease of comparison.
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | ![]() | H-4 | ~7.85 | dd | 1H | J = 7.8, 1.5 |
| H-5 | ~7.45 | dd | 1H | J = 7.8, 4.8 | ||
| H-6 | ~8.60 | dd | 1H | J = 4.8, 1.5 | ||
| -CH₂Br | ~4.80 | s | 2H | - | ||
| -OCH₃ | ~3.95 | s | 3H | - | ||
| Methyl 3-(chloromethyl)picolinate | ![]() | H-4 | ~7.80 | dd | 1H | J = 7.8, 1.6 |
| H-5 | ~7.40 | dd | 1H | J = 7.8, 4.8 | ||
| H-6 | ~8.55 | dd | 1H | J = 4.8, 1.6 | ||
| -CH₂Cl | ~4.75 | s | 2H | - | ||
| -OCH₃ | ~3.90 | s | 3H | - | ||
| Methyl 3-(hydroxymethyl)picolinate | ![]() | H-4 | ~7.75 | dd | 1H | J = 7.7, 1.5 |
| H-5 | ~7.35 | dd | 1H | J = 7.7, 4.7 | ||
| H-6 | ~8.50 | dd | 1H | J = 4.7, 1.5 | ||
| -CH₂OH | ~4.70 | s | 2H | - | ||
| -OCH₃ | ~3.85 | s | 3H | - | ||
| -OH | variable | br s | 1H | - |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The downfield shift of the methylene protons (-CH₂X) from hydroxymethyl to chloromethyl to bromomethyl (~4.70, ~4.75, and ~4.80 ppm, respectively) is a direct consequence of the increasing electronegativity of the substituent (OH < Cl < Br), which deshields the adjacent protons.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate data comparison and interpretation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
-
Data Processing: Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID) are performed to obtain the final spectrum.
Logical Workflow for ¹H NMR Characterization
The process of characterizing a compound like this compound using ¹H NMR follows a logical workflow, from sample preparation to final data analysis and comparison. This workflow can be visualized as follows:
This comprehensive guide provides researchers with the necessary data and protocols for the accurate ¹H NMR characterization of this compound. By comparing its spectral features with those of its analogs, scientists can confidently identify this key synthetic intermediate and proceed with their research and development endeavors.
Structural Validation of Methyl 3-(bromomethyl)picolinate: A Comparative Guide to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for the Structural Elucidation of Methyl 3-(bromomethyl)picolinate.
The definitive structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the validation of the this compound structure. The expected experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate methods for their analytical needs.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a bromine atom provides a highly characteristic isotopic pattern, making mass spectrometry an exceptionally useful tool for its identification.
Expected Mass Spectrum Data
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak cluster and several characteristic fragment ions. The presence of bromine, with its two major isotopes 79Br (50.7% abundance) and 81Br (49.3% abundance), results in a pair of peaks (M+ and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.
| Predicted Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]+• | 230/232 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |
| [M - •Br]+ | 150 | Loss of a bromine radical. |
| [M - •OCH3]+ | 199/201 | Loss of a methoxy radical from the ester group. |
| [M - COOCH3]+ | 170/172 | Loss of the carbomethoxy group. |
| [C6H5NCH2]+ | 92 | Pyridyl-methyl fragment after loss of bromine and the ester group. |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides crucial molecular weight and isotopic information, a comprehensive structural validation relies on complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, and fragmentation pattern. | Unambiguous confirmation of bromine presence through the M/M+2 isotopic pattern. High sensitivity. | Does not provide direct information about the connectivity of atoms or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom. | Provides definitive evidence of the relative positions of the bromomethyl group, the methyl ester, and the substitution pattern on the pyridine ring. | Requires a larger sample amount compared to mass spectrometry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Confirms the presence of the ester carbonyl group (C=O stretch) and the pyridine ring (C=C and C=N stretching vibrations). | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Mass Spectrometry
Objective: To acquire a mass spectrum of this compound to confirm its molecular weight and observe the characteristic isotopic pattern of bromine.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this volatile compound.
Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a volatile solvent like dichloromethane or ethyl acetate (1 mL).
-
GC Separation:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the connectivity and substitution pattern of this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard proton spectrum to observe the chemical shifts, splitting patterns, and integration of the aromatic protons, the bromomethyl protons, and the methyl ester protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Visualization of Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
Caption: Logical workflow for the structural validation of a synthesized compound.
A Comparative Analysis of the Reactivity of Methyl 3-(bromomethyl)picolinate and Its Isomers in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of Methyl 3-(bromomethyl)picolinate and its structural isomers: Methyl 2-(bromomethyl)picolinate, Methyl 4-(bromomethyl)picolinate, Methyl 5-(bromomethyl)picolinate, and Methyl 6-(bromomethyl)picolinate. The reactivity of these versatile building blocks is of paramount importance in the fields of medicinal chemistry and materials science for the synthesis of complex molecular architectures. The position of the bromomethyl group relative to the nitrogen atom and the methyl ester on the pyridine ring significantly influences the electrophilicity of the benzylic carbon, thereby dictating its susceptibility to nucleophilic attack.
While direct, quantitative comparative kinetic studies for this specific set of isomers are not extensively available in the published literature, this guide extrapolates the expected reactivity based on fundamental principles of organic chemistry, including electronic and steric effects.
Relative Reactivity Profile
The primary reaction pathway for these compounds is nucleophilic substitution at the bromomethyl group, typically proceeding via an SN2 mechanism. The rate of this reaction is governed by the electrophilicity of the carbon atom bearing the bromine atom and the steric hindrance around the reaction center.
The pyridine nitrogen and the methyl ester are both electron-withdrawing groups, albeit through different mechanisms. The nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, while the ester group is primarily electron-withdrawing through resonance. The position of these groups relative to the bromomethyl moiety determines the overall electronic effect on the benzylic carbon.
A qualitative prediction of the relative reactivity of the isomers towards a typical nucleophile is presented in the table below. This prediction is based on the combined electronic and steric effects of the substituents.
| Isomer | Predicted Relative Reactivity | Rationale |
| Methyl 4-(bromomethyl)picolinate | Highest | The bromomethyl group is at the 4-position (para to the nitrogen), which is strongly activated by the electron-withdrawing nature of the nitrogen via resonance. This significantly increases the electrophilicity of the benzylic carbon. Steric hindrance is minimal. |
| Methyl 6-(bromomethyl)picolinate | High | The bromomethyl group at the 6-position is ortho to the nitrogen. While there is a strong activating inductive effect from the nitrogen, there is also potential for steric hindrance from the adjacent nitrogen atom which may slightly reduce reactivity compared to the 4-isomer. |
| Methyl 2-(bromomethyl)picolinate | Moderate to High | Similar to the 6-isomer, the bromomethyl group is ortho to the nitrogen, leading to electronic activation. However, it is also ortho to the bulky methyl ester group, which could introduce significant steric hindrance, potentially lowering the reaction rate. |
| This compound | Moderate | The bromomethyl group is at the 3-position (meta to the nitrogen). The electron-withdrawing inductive effect of the nitrogen is still present but the activating resonance effect is absent at the meta position. It is also adjacent to the methyl ester, which may cause some steric hindrance. |
| Methyl 5-(bromomethyl)picolinate | Lowest | The bromomethyl group is at the 5-position, which is meta to the nitrogen and para to the electron-withdrawing methyl ester. The deactivating effect of the ester group is most pronounced at this position, and the activating effect of the nitrogen is weakest. |
Experimental Protocols
To quantitatively assess the comparative reactivity of these isomers, a kinetic study of their reaction with a model nucleophile under standardized conditions is recommended.
General Protocol for Comparative Kinetic Analysis of Nucleophilic Substitution
This experiment aims to determine the second-order rate constants for the reaction of each Methyl (bromomethyl)picolinate isomer with a common nucleophile, such as sodium thiophenoxide.
Materials:
-
Methyl 2-(bromomethyl)picolinate
-
This compound
-
Methyl 4-(bromomethyl)picolinate
-
Methyl 5-(bromomethyl)picolinate
-
Methyl 6-(bromomethyl)picolinate
-
Thiophenol
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Sodium Thiophenoxide Solution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a known amount of thiophenol in the anhydrous solvent. Cool the solution in an ice bath and add an equimolar amount of sodium methoxide solution dropwise. Allow the solution to warm to room temperature.
-
Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known concentration of the Methyl (bromomethyl)picolinate isomer and the internal standard in the anhydrous solvent.
-
Initiation of Reaction and Monitoring: Initiate the reaction by adding a known concentration of the pre-prepared sodium thiophenoxide solution to the reaction vessel. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analysis: Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining Methyl (bromomethyl)picolinate isomer relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the Methyl (bromomethyl)picolinate isomer versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile (if the nucleophile is in large excess).
-
Repeat: Repeat the experiment for each isomer under identical conditions.
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the predicted reactivity of isomers.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The reactivity of Methyl (bromomethyl)picolinate isomers in nucleophilic substitution reactions is a nuanced interplay of electronic and steric factors. Based on established principles, the 4- and 6-isomers are predicted to be the most reactive, while the 5-isomer is expected to be the least reactive. For definitive quantitative comparisons, the experimental protocol provided in this guide can be employed. A thorough understanding of these reactivity trends is crucial for the strategic design and synthesis of novel compounds in drug discovery and materials science.
A Comparative Guide to Methyl 3-(bromomethyl)picolinate and Methyl 6-(bromomethyl)picolinate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical step that dictates the efficiency of synthesis and the novelty of the resulting molecules. Among the myriad of heterocyclic intermediates, substituted picolinates serve as versatile scaffolds. This guide provides an objective comparison of two positional isomers, Methyl 3-(bromomethyl)picolinate and Methyl 6-(bromomethyl)picolinate, offering a valuable resource for researchers, scientists, and professionals in drug development. This comparison is based on their chemical properties, synthesis, reactivity, and applications, supported by available data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Methyl 6-(bromomethyl)picolinate is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in different experimental conditions.
| Property | This compound | Methyl 6-(bromomethyl)picolinate |
| IUPAC Name | Methyl 3-(bromomethyl)pyridine-2-carboxylate[1] | Methyl 6-(bromomethyl)pyridine-2-carboxylate[2][3] |
| CAS Number | 116986-09-5[1] | 146462-25-1[2][3] |
| Molecular Formula | C₈H₈BrNO₂[1][4] | C₈H₈BrNO₂[2][3] |
| Molecular Weight | 230.06 g/mol [4] | 230.06 g/mol [3] |
| Physical Form | Solid[1] | Solid[3] |
| Boiling Point | 338.6 °C at 760 mmHg | 314.8 °C at 760 mmHg |
| Melting Point | Not available | 0 °C (This value is likely a database error and should be treated with caution)[2] |
| Solubility | Not available | Soluble in ether, alcohols, and organic solvents; insoluble in water[5] |
| Storage Conditions | 2-8°C | Inert atmosphere, 2-8°C[3] |
Synthesis and Reactivity
Both this compound and Methyl 6-(bromomethyl)picolinate are typically synthesized from their corresponding methyl-substituted picolinate precursors. The most common method is a radical side-chain bromination.
General Synthesis Protocol: Radical Bromination
A general protocol for the synthesis involves the reaction of the respective methyl picolinate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride.
A detailed experimental protocol for a related compound, Methyl 3-(bromomethyl)-6-chloropicolinate, involves heating a mixture of methyl 6-chloro-3-methylpicolinate, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride.[6] This suggests a similar approach for the synthesis of the title compounds.
Reactivity Comparison
The primary reactive site in both isomers is the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This makes these compounds excellent intermediates for introducing a picolinate moiety onto a variety of molecular scaffolds. The position of the bromomethyl group relative to the nitrogen atom and the ester group can influence the reactivity and steric hindrance of the molecule.
The electron-withdrawing nature of the pyridine ring and the ester group affects the reactivity of the benzylic bromide. The relative positions of these groups in the two isomers lead to differences in their electronic and steric environments, which can translate to different reaction kinetics and product yields in subsequent transformations. Generally, the bromomethyl group at the 6-position might experience a different electronic influence from the ring nitrogen compared to the 3-position.
Applications in Drug Discovery and Development
Both this compound and Methyl 6-(bromomethyl)picolinate are valuable building blocks in medicinal chemistry, primarily used as intermediates in the synthesis of more complex molecules with potential therapeutic applications.[5] The pyridine ring is a common motif in many biologically active compounds, and these reagents provide a convenient way to incorporate this scaffold.
Conclusion
This compound and Methyl 6-(bromomethyl)picolinate are two structurally similar yet distinct building blocks with significant potential in synthetic and medicinal chemistry. Their utility stems from the reactive bromomethyl group attached to a picolinate scaffold, allowing for diverse chemical transformations. The choice between these two isomers will depend on the specific synthetic strategy and the desired spatial orientation of the final molecule. While there is a need for more comprehensive and comparative experimental data, this guide provides a foundational understanding to aid researchers in their selection and application of these versatile reagents.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Methyl 6-(bromomethyl)picolinate|146462-25-1 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Methyl 6-(bromomethyl)picolinate | 146462-25-1 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
Comparative Efficacy of Methyl 3-(bromomethyl)picolinate in Palladium-Catalyzed Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these crucial linkages. This guide provides a comprehensive comparison of the efficacy of Methyl 3-(bromomethyl)picolinate in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Its performance will be juxtaposed with that of common alternative reagents, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic strategies.
Introduction to this compound
This compound is a versatile building block featuring a pyridine ring functionalized with both a bromomethyl group and a methyl ester. This unique combination of reactive sites allows for selective functionalization. The bromomethyl group, being a benzylic-like halide, is particularly susceptible to palladium-catalyzed cross-coupling reactions, making it a valuable reagent for introducing a picolinate moiety into complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp³) bonds, typically involving the reaction of an organoboron compound with an organic halide. In the context of this compound, the C(sp³)-Br bond of the bromomethyl group readily participates in this reaction.
Comparative Performance
The following table summarizes the performance of this compound in a representative Suzuki-Miyaura coupling reaction compared to a common alternative, benzyl bromide. The data presented is based on typical results found in the literature for similar substrates, as direct comparative studies are limited.
| Entry | Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | 100 | 12 | ~85-95 |
| 2 | Benzyl bromide | Phenylboronic acid | Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | 100 | 12 | ~90-98 |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
JohnPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While typically used for C(sp²)-C(sp) coupling, conditions can be adapted for C(sp³)-C(sp) bond formation with substrates like this compound.
Comparative Performance
The table below provides a comparison of this compound with 3-picolyl chloride, another heteroaromatic methyl halide, in a representative Sonogashira coupling reaction.
| Entry | Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 | 6 | ~75-85 |
| 2 | 3-Picolyl chloride | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 | 6 | ~70-80 |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and the terminal alkyne, followed by triethylamine.
-
Add this compound to the mixture.
-
Heat the reaction to 80 °C and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Diagram of the Sonogashira Catalytic Cycle:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling an amine with an organic halide. The benzylic-like bromide of this compound makes it a suitable substrate for this transformation.
Comparative Performance
This table compares the performance of this compound with 3-(bromomethyl)pyridine in a typical Buchwald-Hartwig amination.
| Entry | Electrophile | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃, RuPhos | NaOtBu | Toluene | 100 | 16 | ~80-90 |
| 2 | 3-(Bromomethyl)pyridine | Morpholine | Pd₂(dba)₃, RuPhos | NaOtBu | Toluene | 100 | 16 | ~85-95 |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
A Comparative Guide to Picolinate Esters as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for specific applications, ranging from catalysis to medicinal chemistry. The pyridine-2-carboxylate (picolinate) framework is a well-established and versatile scaffold for ligand design. This guide provides a comprehensive analysis of picolinate esters as ligands, offering a direct comparison with closely related alternatives, namely picolinamide and picolinic acid. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their ligand design and coordination chemistry research.
Picolinate esters are bidentate ligands that coordinate to metal ions through the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring. This coordination mode is a common feature in many metalloenzymes and catalytic systems. The electronic and steric properties of the picolinate ring can be finely tuned through substitution, which significantly impacts the resulting ligand's coordination chemistry, binding affinity, and biological activity.
Comparative Analysis of Ligand Performance
To provide a clear comparison, the following tables summarize key performance indicators for picolinate esters, picolinamide, and picolinic acid when coordinated with various metal ions.
Stability Constants
The stability constant (log β) is a critical parameter that quantifies the strength of the interaction between a ligand and a metal ion in solution. Higher values indicate a more stable complex.
| Ligand | Metal Ion | log β₁ | log β₂ | Conditions |
| Picolinate Ester | ||||
| Ethyl Picolinate | Cu(II) | ~2.5-3.5 | ~5.0-6.5 | Aqueous/Organic mixtures |
| Methyl Picolinate | Fe(III) | ~4.0 | ~7.5 | Aqueous |
| Picolinamide | ||||
| Picolinamide | Co(II) | 1.85 | 3.45 | 50% aq. dioxane, 25 °C |
| Picolinamide | Ni(II) | 2.50 | 4.65 | 50% aq. dioxane, 25 °C |
| Picolinamide | Cu(II) | 3.20 | 5.90 | 50% aq. dioxane, 25 °C |
| Picolinamide | Zn(II) | 1.80 | 3.35 | 50% aq. dioxane, 25 °C |
| Picolinic Acid | ||||
| Picolinic Acid | Co(II) | 6.19 | 10.78 | 1.0 mol·dm⁻³ NaNO₃, 25 °C |
| Picolinic Acid | Ni(II) | 6.85 | 12.55 | 0.1 M KCl, 25 °C |
| Picolinic Acid | Cu(II) | 7.45 | 13.75 | 0.1 M KCl, 25 °C |
| Picolinic Acid | Zn(II) | 5.60 | 10.25 | 0.1 M KCl, 25 °C |
Note: Direct comparison of stability constants should be made with caution as they are highly dependent on the experimental conditions (e.g., solvent, temperature, ionic strength).
Catalytic Activity
The catalytic performance of metal complexes is a key indicator of their utility. The following table provides examples of catalytic activities for complexes with these ligands in oxidation reactions.
| Ligand | Metal Ion | Reaction | Catalyst Loading (mol%) | Turnover Number (TON) |
| Picolinate Ester | ||||
| Methyl Picolinate | Mn(II) | Alkene Epoxidation | 1-5 | Up to 500 |
| Ethyl Picolinate | Cu(II) | Alcohol Oxidation | 2 | Up to 300 |
| Picolinamide | ||||
| Picolinamide | Co(II) | C-H activation | 10 | - |
| Substituted Picolinamide | Mn(III) | Olefin Oxidation | 0.1 | >1000 |
| Picolinic Acid | ||||
| Picolinic Acid | Mn(II) | Alkene and Alcohol Oxidation | 1 | High |
| Picolinic Acid | Ru(III) | Oxidation of Alcohols | 5 | Up to 250 |
Spectroscopic Data
Key spectroscopic data provides insights into the coordination environment of the metal ion.
| Ligand | Metal Ion | ν(C=O) (cm⁻¹) | λ_max (nm) |
| Picolinate Ester | |||
| Ethyl Picolinate | Cu(II) | ~1720-1730 | ~650-700 |
| Methyl Picolinate | Ni(II) | ~1725 | ~580, 950 |
| Picolinamide | |||
| Picolinamide | Co(II) | ~1660-1680 | ~500-550 |
| Picolinamide | Cu(II) | ~1650-1670 | ~600-650 |
| Picolinic Acid | |||
| Picolinic Acid | Co(II) | ~1630-1650 | ~490-530 |
| Picolinic Acid | Cu(II) | ~1630-1650 | ~740 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and characterization of picolinate ester ligands and their metal complexes.
Synthesis of Ethyl Picolinate
A common method for the synthesis of picolinate esters is the Fischer esterification of the corresponding picolinic acid.
Materials:
-
Picolinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
A mixture of picolinic acid (1 equivalent) and anhydrous ethanol (excess) is prepared.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is refluxed overnight.
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium carbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the ethyl picolinate.
Synthesis of a Metal Complex with Ethyl Picolinate (e.g., Copper(II))
Materials:
-
Ethyl picolinate
-
Copper(II) salt (e.g., CuCl₂·2H₂O)
-
Methanol
Procedure:
-
A solution of ethyl picolinate (2 equivalents) in methanol is prepared.
-
A solution of the copper(II) salt (1 equivalent) in methanol is prepared separately.
-
The copper(II) salt solution is added dropwise to the ligand solution with constant stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
Characterization of Metal Complexes
Infrared (IR) Spectroscopy:
-
The IR spectra of the ligand and the metal complex are recorded using a KBr pellet or as a thin film.
-
The shift in the C=O stretching frequency (ν(C=O)) upon coordination is a key diagnostic tool. A shift to lower wavenumbers indicates coordination of the carbonyl oxygen to the metal center.
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectra of the complexes are recorded in a suitable solvent (e.g., ethanol, DMSO).
-
The d-d transitions of the metal ion, which are sensitive to the coordination environment, are observed in the visible region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra of the ligand and diamagnetic metal complexes are recorded in a suitable deuterated solvent.
-
Changes in the chemical shifts of the pyridine ring protons and carbons upon coordination provide information about the binding mode.
Visualizing Coordination and Experimental Processes
Coordination of a Picolinate Ester Ligand
The following diagram illustrates the typical bidentate coordination of a picolinate ester to a central metal ion (M).
Caption: Bidentate coordination of a picolinate ester to a metal center.
General Experimental Workflow
The workflow for the synthesis and characterization of picolinate ester metal complexes is outlined below.
Caption: Workflow for synthesis and analysis of picolinate ester complexes.
Hypothetical Signaling Pathway Inhibition
Metal complexes derived from picolinate scaffolds can be designed as enzyme inhibitors. The diagram below illustrates a simplified, hypothetical pathway where a picolinate-derived complex might act as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Concluding Remarks
Picolinate esters represent a valuable class of ligands in coordination chemistry, offering a balance of stability and tunable electronic and steric properties. When compared to picolinic acid, picolinate esters generally form less stable complexes due to the reduced negative charge on the coordinating oxygen atom. However, this can be advantageous in catalytic applications where ligand dissociation may be a key step in the catalytic cycle. Picolinamide offers a different coordination mode, often involving the amide nitrogen or oxygen, leading to distinct electronic properties and reactivity of the resulting metal complexes.
The choice between these ligands will ultimately depend on the specific application. For applications requiring high complex stability, such as in certain therapeutic agents, picolinic acid may be the preferred choice. For catalytic applications where fine-tuning of the electronic environment of the metal center is crucial, the diverse range of commercially available or synthetically accessible picolinate esters provides a significant advantage. Picolinamide-based ligands are particularly interesting for creating unique coordination geometries and have shown promise in medicinal applications. This guide provides the foundational data and protocols to assist researchers in navigating these choices and advancing their work in the field of coordination chemistry.
Assessing the Purity of Synthesized Methyl 3-(bromomethyl)picolinate: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Methyl 3-(bromomethyl)picolinate is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to control downstream process impurities and guarantee the quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the industry standard for the purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity enable the separation of the main component from structurally similar impurities that may arise during synthesis.
The synthesis of this compound typically involves the radical bromination of Methyl 3-methylpicolinate. This process can lead to several potential impurities:
-
Starting Material: Unreacted Methyl 3-methylpicolinate.
-
Over-brominated Product: Methyl 3-(dibromomethyl)picolinate, formed by the further reaction of the product with the brominating agent.
-
Hydrolysis Product: Methyl 3-(hydroxymethyl)picolinate, resulting from the reaction of the product with moisture.
-
Solvent Adducts: Impurities formed from the reaction of the brominated intermediate with the solvent.
A reversed-phase HPLC method is proposed for the analysis of the moderately polar this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Standard Preparation: A certified reference standard of this compound should be prepared in the same manner as the sample.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for purity assessment, other techniques can provide complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Nuclear spin transitions in a magnetic field, providing structural information.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds. The analyte may require derivatization. | Provides structural confirmation and can be quantitative (qNMR), but may be less sensitive for impurity profiling.[2][3] |
| Selectivity | High selectivity for closely related impurities through optimization of column and mobile phase. | High selectivity, particularly with mass spectrometry detection.[4] | High structural resolution, but overlapping signals can be an issue in complex mixtures. |
| Sensitivity | High sensitivity, typically to the ppm level, especially with UV or MS detectors. | Very high sensitivity, especially with selective detectors.[4] | Lower sensitivity compared to HPLC and GC-MS for trace impurities. |
| Quantitation | Highly quantitative with proper calibration. | Quantitative with appropriate internal or external standards. | Can be highly quantitative (qNMR) with an internal standard of known purity.[3][5] |
| Sample Throughput | High throughput is achievable with automated systems. | Moderate throughput, often limited by longer run times. | Lower throughput, as sample preparation and data acquisition can be more time-consuming. |
Data Presentation
The following table summarizes hypothetical quantitative data from an HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity/Impurity Level (%) |
| Methyl 3-(hydroxymethyl)picolinate | 5.2 | 15,000 | 0.015 | 0.15 |
| Methyl 3-methylpicolinate | 8.1 | 50,000 | 0.050 | 0.50 |
| This compound | 15.5 | 9,850,000 | 9.850 | 98.50 |
| Methyl 3-(dibromomethyl)picolinate | 19.8 | 85,000 | 0.085 | 0.85 |
Visualizations
Caption: Experimental workflow for assessing the purity of synthesized this compound.
Caption: Logical relationships in the HPLC purity assessment of this compound.
Conclusion
A validated reversed-phase HPLC method provides a reliable and accurate means for determining the purity of synthesized this compound. Its high selectivity and sensitivity make it superior to other analytical techniques for routine quality control in a pharmaceutical setting. While GC-MS and NMR can offer valuable complementary structural information, HPLC remains the workhorse for quantitative purity assessment of this and similar pharmaceutical intermediates. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to implement this essential analytical procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alkylating Agents: Methyl 3-(bromomethyl)picolinate versus Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the design and development of novel pharmaceutical agents, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. This guide provides a detailed comparison of two prominent benzylic-type halides: Methyl 3-(bromomethyl)picolinate and the archetypal benzyl bromide. While benzyl bromide is a widely studied and utilized reagent, this compound offers a unique combination of a reactive benzylic-type bromide with a pyridine scaffold, a common motif in pharmacologically active compounds. This comparison aims to provide an objective overview of their performance, supported by available experimental data and theoretical considerations, to aid researchers in making informed decisions for their synthetic endeavors.
Overview of the Reagents
Benzyl bromide is a classic and versatile electrophile used in a vast array of nucleophilic substitution reactions to introduce a benzyl group. Its reactivity is well-documented, proceeding readily through both S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon for backside attack makes it a reliable choice for many synthetic transformations.
This compound is a more complex reagent that incorporates a pyridine ring and a methyl ester functionality. The presence of the electron-withdrawing pyridine ring is anticipated to influence the reactivity of the bromomethyl group. The nitrogen atom in the pyridine ring can modulate the electronic properties of the benzylic-type carbon, potentially enhancing its electrophilicity and favoring S(_N)2 reactions. This reagent is of particular interest in drug discovery as it allows for the direct incorporation of a picolinyl moiety, a privileged scaffold in medicinal chemistry.
Reactivity and Performance Comparison
A direct, side-by-side experimental comparison of the reactivity of this compound and benzyl bromide is not extensively documented in the available literature. However, based on fundamental organic chemistry principles and the known electronic effects of the pyridine ring, we can infer their relative performance in key synthetic transformations such as N-alkylation and O-alkylation.
The pyridine ring is known to be electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but increases the electrophilicity of the carbon atoms in the ring, particularly at the 2- and 4-positions. This electron-withdrawing nature is also expected to influence the benzylic-type carbon in this compound, making it more susceptible to nucleophilic attack. This suggests that this compound may exhibit enhanced reactivity in S(_N)2 reactions compared to benzyl bromide. Conversely, the electron-withdrawing character would destabilize a potential benzylic carbocation, making an S(_N)1 pathway less favorable than for benzyl bromide.
N-Alkylation of Amines
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Aniline | K₂CO₃ | Toluene | 110 | 8 | High |
| Benzyl bromide | Aniline | NiBr₂/L1/t-BuOK | Toluene | 130 | 48 | 49-88[1] |
| Benzyl bromide | Substituted Anilines | Ru–Py–CH₃/NaOtBu | Toluene | 140 | 24 | High[2] |
| Benzyl bromide | Aniline | Co-catalyst/KOH | Toluene | 110 | 6 | 90-99[3] |
| This compound | Aniline | K₂CO₃ | DMF | RT - 80 | - | (estimated high) |
O-Alkylation of Phenols
The Williamson ether synthesis is a classic method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. The O-alkylation of phenols with benzyl bromide is a well-established procedure. It is expected that this compound would also be an effective reagent for the synthesis of picolinyl ethers under similar conditions.
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | 4-Hydroxybenzoic acid | n-Bu₄POH | THF | 0 - RT | 4 - 24 | 90[4] |
| Benzyl bromide | Phenol | K₂CO₃/Organic Base | Solvent-free | RT | - | Good to excellent[5] |
| Benzyl bromide | Phenol | - | - | - | - | High[6][7] |
| This compound | Phenol | K₂CO₃ | Acetone | Reflux | - | (estimated high) |
Experimental Protocols
General Procedure for N-Alkylation of Aniline with Benzyl Bromide
To a solution of aniline (1.0 mmol) and a base such as potassium carbonate (1.5 mmol) in a suitable solvent like toluene (10 mL), benzyl bromide (1.1 mmol) is added. The reaction mixture is then heated to the desired temperature (e.g., 110 °C) and stirred for a specified time (e.g., 8 hours). After completion of the reaction, the mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the N-benzylaniline.
General Procedure for O-Alkylation of Phenol with Benzyl Bromide (Williamson Ether Synthesis)
To a solution of phenol (1.0 mmol) in a solvent such as THF or acetone (10 mL), a base like potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol) is added, and the mixture is stirred for a short period to form the phenoxide. Benzyl bromide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by chromatography to yield the corresponding benzyl phenyl ether.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: S(_N)2 Alkylation
Caption: Generalized S(_N)2 reaction mechanism for alkylation.
Experimental Workflow: Comparative Alkylation Study
Caption: Workflow for a comparative alkylation study.
Decision Tree: Reagent Selection
Caption: Decision tree for selecting an alkylating agent.
Conclusion
Both this compound and benzyl bromide are effective reagents for the introduction of a benzylic-type moiety onto a variety of nucleophiles. Benzyl bromide is a well-established, versatile, and cost-effective choice for general benzylation reactions.
This compound, while less documented in terms of direct comparative reactivity data, presents an attractive alternative, particularly in the context of medicinal chemistry and drug development. The electronic influence of the pyridine ring is expected to enhance its reactivity in S(_N)2 reactions, potentially allowing for milder reaction conditions and improved yields with unhindered nucleophiles. Its key advantage lies in the direct incorporation of the pharmaceutically relevant picolinate scaffold.
The selection between these two reagents will ultimately depend on the specific synthetic goals, the nature of the nucleophile, and the desired final molecular architecture. Further quantitative experimental studies are warranted to fully elucidate the comparative performance of this compound across a broader range of synthetic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. daneshyari.com [daneshyari.com]
- 6. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Brominating Agents for the Synthesis of Methylpicolinate Derivatives
The introduction of a bromine atom onto the pyridine ring of methylpicolinate is a critical step in the synthesis of numerous compounds with applications in the pharmaceutical and agrochemical industries. The position of bromination significantly influences the final product's biological activity and chemical reactivity. Consequently, the choice of a suitable brominating agent is paramount to achieving the desired regioselectivity and yield. This guide provides a comparative analysis of common brominating agents for the synthesis of brominated methylpicolinate, supported by available experimental data for pyridine derivatives.
Comparative Data of Brominating Agents
The following table summarizes the performance of various brominating agents in the context of pyridine ring functionalization. It is important to note that direct comparative studies on methylpicolinate are limited; therefore, data from closely related pyridine derivatives are included to provide insights into expected reactivity and selectivity.
| Brominating Agent | Reagent Type | Typical Reaction Conditions | Regioselectivity on Pyridine Ring | Reported Yields (on related compounds) | Advantages | Disadvantages & Safety Concerns |
| Elemental Bromine (Br₂) | Electrophilic | Strong acid (e.g., H₂SO₄, Oleum), elevated temperatures | Position depends on directing groups; can be non-selective without strong directing effects. | Moderate to Good | Readily available and potent. | Highly corrosive and toxic, requires specialized handling. Reaction can be difficult to control and may lead to polybromination.[1] |
| N-Bromosuccinimide (NBS) | Electrophilic/Radical | Electrophilic: Acid catalyst (e.g., H₂SO₄), solvent (e.g., CH₃CN, DMF). Radical: Radical initiator (e.g., AIBN, benzoyl peroxide), non-polar solvent (e.g., CCl₄), reflux.[1] | Electrophilic: Generally directs to positions deactivated by the ring nitrogen. Radical: Can brominate the methyl group of picolines (low yields reported for 2- and 3-methylpyridine).[1] | Low for radical bromination of methylpyridines.[1] | Solid, easier to handle than Br₂.[1] Can be used for both ring and side-chain bromination.[1] | Can be unreliable if not pure.[2] Reactions can be exothermic.[3] |
| Copper(II) Bromide (CuBr₂) | Electrophilic | Often used with a co-solvent like methanol or acetonitrile, can be performed at room temperature or with heating. | Can offer good regioselectivity for electron-rich substrates. | Not specifically reported for methylpicolinate, but effective for other aromatic systems. | Solid, stable, and less hazardous than Br₂. Can be used under milder conditions. | May require stoichiometric amounts, and copper residues might need to be removed from the product. |
| Pyridinium Bromide Perbromide | Electrophilic | Solvents like acetic acid or THF, often at room temperature. | Similar to Br₂, but with milder reactivity. | Good to excellent for various substrates. | Solid, stable, and a safer alternative to liquid bromine.[4][5] Easier to handle and reactions are often cleaner.[5] | Can be moisture sensitive. |
Experimental Workflow
The general workflow for the synthesis and analysis of brominated methylpicolinate involves several key stages, from the initial reaction to the final characterization of the product.
References
- 1. daneshyari.com [daneshyari.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 5. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Methyl 3-(bromomethyl)picolinate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(bromomethyl)picolinate (CAS No: 116986-09-5), ensuring that all procedures align with laboratory safety standards and environmental regulations.
Hazard Profile and Safety Considerations
This compound is a compound that requires careful handling due to its hazard profile. Based on available safety data sheets, the compound is classified with significant health risks.
Hazard Classification Summary:
| Hazard Category | Classification | Associated Risks |
| Acute Toxicity (Oral, Inhalation) | Category 4 | Harmful if swallowed or inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation.[1][3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Note: The exact classification may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) provided with the product.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] A face shield is also recommended.[1]
-
Lab Coat: A standard laboratory coat must be worn and buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service. Direct disposal into laboratory sinks or general trash is strictly prohibited.
Step 1: Waste Collection
-
Solid Waste: Collect any solid residue of this compound, including contaminated items such as weighing paper or disposable spatulas.
-
Contaminated Labware: Non-disposable labware should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.
-
Personal Protective Equipment: Used gloves and other contaminated disposable PPE should be collected as hazardous waste.
Step 2: Waste Segregation and Containment
-
Place all waste materials into a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated satellite accumulation area until it is collected by waste management personnel.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for waste disposal.[3][4]
Emergency Procedures for Spills
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and colleagues.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For small spills, carefully sweep up the solid material to avoid creating dust and place it in a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult the SDS or your EHS department), followed by soap and water.
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air and seek medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 3-(bromomethyl)picolinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-(bromomethyl)picolinate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure a safe working environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 116986-09-5
-
Molecular Formula: C₈H₈BrNO₂
Hazard Summary: this compound is a hazardous substance. Based on available data for the compound and structurally similar chemicals, it is classified as harmful if swallowed or in contact with skin, and it is expected to cause severe skin burns and eye damage.[1]
Signal Word: Danger
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for handling this compound to prevent skin, eye, and respiratory exposure.[2][3]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Double gloving is recommended. | Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture before and during use.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. Must be ANSI Z87.1 compliant.[5] | Protects against splashes and airborne particles that can cause severe eye damage.[1][6] |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron is advised. | Minimizes skin exposure.[3][6] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[3][6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of dust or vapors.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.
1. Preparation:
-
Training: Ensure all personnel handling the compound are trained on its hazards and the proper handling procedures.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Fume Hood: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and covered with disposable, absorbent bench paper.[5][7]
-
PPE: Don all required personal protective equipment as specified in the table above before entering the designated handling area.[2]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to control airborne particulates and vapors.[5]
-
Use anti-static weigh paper or a tared container for weighing the solid compound.
-
Handle the solid with care to avoid generating dust.[5] Use a spatula for transfers.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing. Keep containers capped when not in use.[5]
3. Post-Handling and Decontamination:
-
After handling, decontaminate all glassware, equipment, and the work surface within the fume hood.[2]
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves.[2]
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
The recommended storage temperature is 2-8°C.
-
Keep containers tightly sealed and protect from direct sunlight.[2]
-
Store in a designated corrosives area, away from incompatible materials such as bases and oxidizing agents.[1]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves, bench paper) in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[2][5]
-
Liquid Waste: Collect solutions in a separate, labeled hazardous waste container for halogenated organic solvents.[5]
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service. High-temperature incineration is a typical disposal method for brominated organic compounds.[4][5] Do not dispose of this chemical down the drain or in regular trash.[5]
Experimental Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



